Technical Documentation Center

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1171398-63-2

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation and Crystallographic Profiling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Executive Summary & Rationale The compound 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171398-63-2) is a highly sterically hindered, functionalized pyrazole derivative widely utilized as a building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171398-63-2) is a highly sterically hindered, functionalized pyrazole derivative widely utilized as a building block in medicinal chemistry and agrochemical development[1]. With a molecular formula of C11H16N2O2 and a monoisotopic mass of 208.12 Da[2], it presents a unique structural dichotomy: a highly lipophilic, sterically demanding region (the N1 tert-butyl and C5 cyclopropyl groups) juxtaposed with a polar, hydrogen-bonding capable C3 carboxylic acid.

Currently, there is no definitive literature data available for the single-crystal X-ray diffraction (SCXRD) structure of this specific compound[2]. This technical guide provides a comprehensive, predictive, and actionable workflow for the crystallization, X-ray structural elucidation, and computational validation of this molecule. By establishing a self-validating crystallographic protocol, researchers can accurately map its 3D conformation, which is critical for structure-based drug design (SBDD) and understanding its thermodynamic stability.

Structural Drivers & Packing Dynamics

To successfully crystallize and analyze this compound, one must understand the causality behind its molecular interactions. The crystal packing is dictated by three primary forces:

  • The R22​(8) Hydrogen Bonding Motif: Pyrazole-3-carboxylic acids exhibit a strong thermodynamic preference to form centrosymmetric dimers via their carboxylic acid groups. This O-H···O interaction is the primary driver of lattice assembly[3].

  • Steric Shielding (N1 tert-butyl): The bulky tert-butyl group prevents intermolecular π−π stacking of the pyrazole cores. Furthermore, it is highly susceptible to thermal rotational disorder at room temperature.

  • Conformational Rigidity (C5 cyclopropyl): To minimize steric clash with the adjacent tert-butyl group, the cyclopropyl ring is forced out of the pyrazole plane, dictating the overall molecular volume and interlocking mechanism within the crystal lattice.

Caption: Structural drivers influencing the crystal packing of the target pyrazole derivative.

Based on analogous structures such as 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which crystallizes in the triclinic P1ˉ space group[4], and 4-chloro-1H-pyrazole-3-carboxylic acid, which adopts a monoclinic lattice[3], we can establish the following predictive crystallographic profile.

Table 1: Predicted Crystallographic Data
ParameterAnticipated Value / RangeJustification & Causality
Chemical Formula C11H16N2O2Standard composition for CAS 1171398-63-2[2].
Formula Weight 208.26 g/mol Derived from monoisotopic mass[5].
Crystal System Triclinic or MonoclinicAchiral molecules forming robust dimers overwhelmingly prefer centrosymmetric systems[4].
Space Group P1ˉ or P21​/c Maximizes packing efficiency for the bulky tert-butyl groups while allowing inversion-center dimers[4].
Data Collection Temp. 100(2) KCritical: Required to freeze the rotation of the N1 tert-butyl group and resolve atomic positions accurately.
Z (Molecules/unit cell) 2 (for P1ˉ ) or 4 (for P21​/c )Standard asymmetric unit (Z'=1) containing one monomer; the dimer is generated by symmetry operations.

Experimental Methodologies

Crystallization Strategy: Vapor Diffusion

Highly alkylated pyrazoles often suffer from "oiling out" (liquid-liquid phase separation) when subjected to standard slow evaporation. To ensure the nucleation of diffraction-quality single crystals, a vapor diffusion protocol is mandated. The compound should be protected from moisture and handled under inert conditions prior to dissolution[1].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 10 mg of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner glass vial.

  • Anti-Solvent Selection: Place 3 mL of a volatile anti-solvent (e.g., n-Hexane or n-Pentane) into a larger 20 mL outer scintillation vial.

  • Assembly: Carefully place the un-capped 2 mL vial inside the 20 mL vial.

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Harvesting: Over 3–7 days, the anti-solvent will slowly diffuse into the inner vial, gently lowering the solubility and inducing supersaturation. Harvest the resulting block-like crystals suspended in Paratone-N oil to prevent degradation.

Caption: Vapor diffusion crystallization workflow for lipophilic pyrazole derivatives.

SCXRD Data Acquisition and Refinement

To ensure scientific integrity, the data collection and refinement process must be a self-validating system.

Step-by-Step Protocol:

  • Mounting: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using cryo-oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Photon detector and a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source. Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Integration: Process the raw frame data using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy atoms (O, N, C) will be readily located.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3].

    • Self-Validation Check: Ensure the final R1​ value is < 0.05 and wR2​ is < 0.15. The Goodness-of-Fit (GooF) should be approximately 1.00.

    • Hydrogen Treatment: Locate the carboxylic acid proton in the difference Fourier map and refine it freely to confirm the O-H···O hydrogen bond geometry. Place all other aliphatic protons in calculated positions using a riding model.

Caption: SCXRD data processing pipeline from raw frame collection to structural validation.

Computational Validation (DFT)

Experimental X-ray data should be cross-validated using Density Functional Theory (DFT) to confirm that the observed crystal packing represents a global thermodynamic minimum rather than a kinetic artifact.

Following methodologies established for similar pyrazole-3-carboxylic acids[4], the molecular geometry and vibrational frequencies of both the monomeric and dimeric forms should be optimized using the B3LYP/6-311G(d,p) level of theory.

  • Causality of DFT usage: In the gas-phase DFT optimization, the R22​(8) dimer will show a massive stabilization energy (typically > 15 kcal/mol) compared to two isolated monomers, validating the experimental observation of the dimer in the solid state[4].

  • Furthermore, a relaxed potential energy surface (PES) scan of the C(pyrazole)-C(cyclopropyl) dihedral angle will confirm the degree of steric strain induced by the adjacent tert-butyl group, directly correlating with the torsion angles observed in the .cif file.

References

  • PubChemLite - 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid Source: PubChem / uni.lu URL:[Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

  • Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

Sources

Exploratory

Molecular Weight and 3D Conformation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and agrochemical design, the spatial arrangement of a molecule is just as critical as its elemental composition. 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical design, the spatial arrangement of a molecule is just as critical as its elemental composition. 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) is a highly specialized heterocyclic building block [1]. It features a planar pyrazole core decorated with three distinct functional groups: a bulky tert-butyl group at the N1 position, a cyclopropyl ring at the C5 position, and a carboxylic acid at the C3 position.

This guide provides an in-depth analysis of its molecular weight, physicochemical properties, and the unique steric dynamics that govern its 3D conformation. By understanding the causality behind its structural behavior, researchers can better leverage this compound to design highly selective enzyme inhibitors.

Physicochemical Profiling & Molecular Weight

The fundamental properties of a compound dictate its behavior in both biological assays and analytical instruments. The molecular weight of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is calculated based on its molecular formula, C11H16N2O2 .

The presence of the tert-butyl ( C4​H9​ ) and cyclopropyl ( C3​H5​ ) substituents contributes significantly to the lipophilicity of the molecule, while the carboxylic acid provides a highly polar, ionizable moiety.

Quantitative Data Summary
ParameterValueCausality / Significance
Chemical Name 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acidIUPAC standard nomenclature.
CAS Number 1171398-63-2Unique identifier for chemical databases [1].
Molecular Formula C11H16N2O2Determines exact mass and isotopic distribution.
Molecular Weight 208.25 g/mol Average mass used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 208.1212 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1Derived from the C3-carboxylic acid (-OH).
Hydrogen Bond Acceptors 3Derived from the C3-carbonyl, C3-hydroxyl oxygen, and N2.
Topological Polar Surface Area 55.1 ŲOptimal for membrane permeability (TPSA < 90 Ų is ideal).

3D Conformational Analysis & Steric Dynamics

The 3D conformation of this molecule is not entirely flexible; it is highly restricted by intramolecular forces. As an application scientist analyzing target-ligand interactions, I frequently observe that pre-organized molecules suffer a lower entropic penalty upon binding to a target protein. This molecule is a perfect example of steric-induced conformational locking .

The N1 vs. C5 Steric Clash

The pyrazole ring itself is a planar, aromatic -electron system. However, the substituents at the N1 and C5 positions are adjacent to one another.

  • The N1-tert-butyl group is a massive, highly branched, and sterically demanding moiety. It creates a rigid "steric shield" on one face of the pyrazole ring.

  • The C5-cyclopropyl group possesses a rotatable C-C bond connecting it to the pyrazole core. While the cyclopropyl ring has Walsh orbitals that ideally prefer to conjugate with the pyrazole π -system (which would require coplanarity), the sheer bulk of the adjacent tert-butyl group makes a coplanar arrangement energetically forbidden due to severe van der Waals overlap.

As documented in structural studies of similar pyrazole-based inhibitors (such as HPPD inhibitors), the N1-tert-butyl group forces the adjacent C5 substituent to twist out of the pyrazole plane [2]. This locks the cyclopropyl group into a restricted dihedral angle. This restricted conformation is highly advantageous in drug design, as it allows the molecule to precisely fit into deep, hydrophobic enzyme pockets (like kinase hinge regions) without losing conformational entropy upon binding.

ConformationalDynamics N1 N1-tert-butyl Group (Bulky, Steric Radius) Steric Van der Waals Overlap (Steric Hindrance) N1->Steric C5 C5-cyclopropyl Group (Rotatable C-C Bond) C5->Steric Lock Restricted Dihedral Angle (Conformational Lock) Steric->Lock Forces out-of-plane twist Binding Target Enzyme Pocket (Lower Entropic Penalty) Lock->Binding Pre-organized geometry

Fig 1: Steric-induced conformational locking between N1 and C5 substituents.

Experimental Workflows for Validation

To ensure scientific integrity, theoretical conformations and molecular weights must be empirically validated. Below are the self-validating protocols used to confirm the properties of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Protocol A: High-Resolution LC-MS for Molecular Weight Validation

This protocol ensures the exact mass is verified with high precision, utilizing an internal lock-mass to prevent instrumental drift.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Internal Standard Spiking. Spike the sample with 10 ng/mL of Reserpine (Exact mass: 608.2734 Da). Causality: Reserpine acts as an internal lock-mass. If the instrument's mass axis drifts, the known mass of Reserpine allows the software to recalibrate the spectrum in real-time, ensuring a self-validating exact mass measurement.

  • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Step 4: MS Acquisition. Operate the Electrospray Ionization (ESI) source in Positive Ion Mode. The pyrazole N2 nitrogen is readily protonated.

  • Step 5: Data Analysis. Extract the chromatogram for the [M+H]+ ion. The expected observed mass is 209.1290 m/z . Verify that the isotopic pattern matches the theoretical distribution for C11​H17​N2​O2+​ .

Protocol B: 2D NOESY NMR for Solution-State Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to prove the out-of-plane twist of the cyclopropyl group by measuring through-space proton distances.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 600 µL of deuterated chloroform ( CDCl3​ ). Ensure the solution is free of paramagnetic impurities (like dissolved oxygen) by briefly purging with argon, as oxygen can quench the NOE signal.

  • Step 2: 1D Baseline Acquisition. Acquire standard 1H and 13C spectra to assign the tert-butyl methyl protons (~1.6 ppm) and the cyclopropyl methine/methylene protons (~0.8 - 1.2 ppm).

  • Step 3: NOESY Acquisition. Set up a 2D NOESY experiment. Causality: We select a mixing time of 400 ms . Because the tert-butyl group forces the cyclopropyl ring away, the expected inter-proton distances are approximately 3.5–4.5 Å. Shorter mixing times would fail to build sufficient NOE cross-peaks for these distant spins, while longer times risk spin diffusion (where magnetization transfers through intermediate protons, yielding false distance data).

  • Step 4: Cross-Peak Integration. Analyze the 2D spectrum. The absence of a strong cross-peak between the tert-butyl methyls and the cyclopropyl methine proton confirms the out-of-plane, sterically locked conformation.

Workflow Sample 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid LCMS High-Resolution LC-MS (MW Validation: 208.25 g/mol) Sample->LCMS NMR 2D NOESY NMR (Solution-State Conformation) Sample->NMR XRD X-Ray Crystallography (Solid-State Dihedral Angles) Sample->XRD Data Integrated 3D Pharmacophore Model LCMS->Data NMR->Data XRD->Data

Fig 2: Multi-modal analytical workflow for molecular weight and 3D conformation validation.

References

  • Yang, C., Pflugrath, J. W., Camper, D. L., Foster, M. L., Pernich, D. J., & Walsh, T. A. "Structural Basis for Herbicidal Inhibitor Selectivity Revealed by Comparison of Crystal Structures of Plant and Mammalian 4-Hydroxyphenylpyruvate Dioxygenases." Biochemistry, vol. 43, no. 32, 2004, pp. 10414-10423. Available at:[Link]

Foundational

Thermodynamic stability of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a novel heterocyclic compound with therapeutic potential. By integrating principles from the International Council for Harmonisation (ICH) guidelines with established analytical methodologies, this document outlines a systematic approach to identifying potential degradation pathways and establishing the intrinsic stability of the molecule. We delve into the rationale behind experimental design, from forced degradation studies to solid-state characterization, providing detailed protocols and data interpretation strategies to ensure scientific rigor and regulatory compliance.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.[1] For regulatory bodies and pharmaceutical manufacturers, a robust stability profile is non-negotiable.

This guide focuses on 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a molecule featuring a substituted pyrazole core. While the pyrazole ring itself is known for its relative stability, the interplay of its substituents—a bulky tert-butyl group, a strained cyclopropyl ring, and a reactive carboxylic acid moiety—necessitates a detailed investigation of its stability profile.[2][3] This document serves as a senior application scientist's perspective on designing and executing a comprehensive stability assessment program.

Molecular Profile and Predicted Liabilities

A foundational step in any stability study is to analyze the molecule's structure to anticipate potential degradation pathways.

  • Core Structure: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

  • Molecular Formula: C₁₁H₁₆N₂O₂[4]

  • Key Functional Groups:

    • Pyrazole Ring: Generally aromatic and stable, but can be susceptible to certain oxidative conditions.[5]

    • Carboxylic Acid: Prone to decarboxylation under thermal stress and can participate in esterification or amidation reactions. The acidity of this group can also influence hydrolytic stability.

    • Tert-butyl Group: Generally considered a stabilizing group due to its steric bulk, it can be susceptible to oxidative metabolism.[6]

    • Cyclopropyl Group: The strained ring system could be a site of reactivity under certain energetic conditions, although it is often used to enhance metabolic stability.

Based on this analysis, our stability program will focus on evaluating the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Framework for Stability Assessment

A comprehensive stability assessment involves a multi-pronged approach, encompassing both solid-state and solution-state studies. The following workflow provides a systematic path for characterizing the thermodynamic stability of our target molecule.

Stability Assessment Workflow cluster_0 Phase 1: Intrinsic Stability & Degradation Pathway Elucidation cluster_1 Phase 2: Solid-State Characterization cluster_2 Phase 3: Formal Stability Studies Forced Degradation Studies Forced Degradation Studies Analytical Method Development Analytical Method Development Forced Degradation Studies->Analytical Method Development Provides samples for method validation Degradant Identification Degradant Identification Forced Degradation Studies->Degradant Identification Generates degradants ICH Stability Studies Long-term & Accelerated Stability Studies (ICH Q1A) Degradant Identification->ICH Stability Studies Informs on what to monitor DSC Differential Scanning Calorimetry (DSC) DSC->ICH Stability Studies TGA Thermogravimetric Analysis (TGA) TGA->ICH Stability Studies PXRD Powder X-Ray Diffraction (PXRD) PXRD->ICH Stability Studies

Caption: A comprehensive workflow for assessing the thermodynamic stability of a new chemical entity.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under more severe conditions than accelerated stability testing.[1][7] These studies are crucial for elucidating degradation pathways and developing stability-indicating analytical methods.[8] The goal is to achieve a target degradation of 5-20%.[9]

Experimental Protocols

The following protocols are designed based on ICH Q1A(R2) guidelines.[10][11][12]

A. Hydrolytic Degradation:

  • Objective: To assess the molecule's susceptibility to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at 60°C for up to 7 days.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, 168 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

B. Oxidative Degradation:

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add hydrogen peroxide to a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for up to 7 days.

    • Withdraw and analyze aliquots at specified time points.

C. Photolytic Degradation:

  • Objective: To determine the molecule's light sensitivity, following ICH Q1B guidelines.[4][10][13][14][15]

  • Protocol:

    • Expose the solid API and a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after exposure.

D. Thermal Degradation:

  • Objective: To assess the solid-state stability of the API at elevated temperatures.

  • Protocol:

    • Place the solid API in a controlled temperature chamber at 80°C for up to 14 days.

    • Analyze the sample at the end of the study.

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the API.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionDurationParent Compound Remaining (%)Major Degradants (Area %)
0.1 M HCl, 60°C7 days92.5D1 (3.2%), D2 (2.8%)
Water, 60°C7 days99.1-
0.1 M NaOH, 60°C7 days88.7D3 (7.5%)
3% H₂O₂, RT7 days95.3D4 (2.1%)
Photolytic (Solid)As per ICH Q1B98.9D5 (0.8%)
Photolytic (Solution)As per ICH Q1B96.2D5 (2.5%)
Thermal (Solid), 80°C14 days97.8D6 (1.5%)

Interpretation: The hypothetical data suggests that the compound is most susceptible to basic hydrolysis, with some degradation also observed under acidic, oxidative, and photolytic conditions. The identification of the structures of degradants D1-D6 using techniques like LC-MS/MS is a critical next step.

Solid-State Characterization: Understanding the Physical Form

The solid-state properties of an API can significantly impact its stability. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into the thermal behavior of the solid form.[16][17][18]

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and detect any polymorphic transitions.

  • Protocol:

    • Accurately weigh 2-5 mg of the API into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature and assess the presence of residual solvents or water.

  • Protocol:

    • Accurately weigh 5-10 mg of the API into a ceramic or platinum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Presentation
TechniqueParameterResult
DSCMelting Point (Onset)185.2 °C
TGADecomposition Temperature (5% weight loss)210.5 °C

Interpretation: The DSC thermogram would ideally show a single, sharp endotherm corresponding to the melting of a crystalline solid. The TGA data indicates the temperature at which significant thermal decomposition begins.

Predicted Degradation Pathways

Based on the forced degradation results and the chemical structure, we can propose potential degradation pathways.

Degradation Pathways cluster_degradation Degradation Products API 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid D1_D2 Hydrolysis Products (e.g., ring opening) API->D1_D2 Acid/Base Hydrolysis D3 Decarboxylation Product API->D3 Thermal Stress D4 Oxidation Product (e.g., N-oxide) API->D4 Oxidation D5 Photolytic Isomer API->D5 Photolysis D6 Thermal Degradant API->D6 High Temperature

Caption: Plausible degradation pathways for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid under various stress conditions.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The proposed workflow, rooted in ICH guidelines and sound scientific principles, provides a robust framework for identifying potential liabilities and ensuring the development of a stable and safe drug product.

Key Recommendations:

  • Forced Degradation: Initiate forced degradation studies early in development to inform analytical method development and formulation strategies.

  • Solid-State Characterization: Thoroughly characterize the solid form of the API to understand its thermal properties and identify any potential polymorphic issues.

  • Degradant Identification: Utilize advanced analytical techniques such as LC-MS/MS and NMR to elucidate the structures of any significant degradation products.

  • Formal Stability Studies: Based on the intrinsic stability data, design and execute long-term and accelerated stability studies as per ICH Q1A(R2) to establish the re-test period and recommended storage conditions.

By adhering to this systematic approach, researchers and drug development professionals can build a comprehensive stability profile for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, paving the way for its successful progression through the development pipeline.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. (n.d.). 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Sampled. (2025, June 25). Photostability Testing. [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 135-151.
  • FairJourney Biologics. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Leo, A. I., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. [Link]

  • Cederbaum, A. I., & Cohen, G. (1980). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents.
  • Pharmaceutical Technology. (2026, April 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • Royal Society of Chemistry. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Nova Science Publishers. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]

  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • PubMed. (2014, November 3). In silico prediction of pharmaceutical degradation pathways: a benchmarking study. [Link]

  • ACS Publications. (2007, June 28). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • C-Therm Technologies. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link]

  • PMC. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. [Link]

  • Digital Commons @ University of Rhode Island. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Step-by-Step Synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Research

Abstract This comprehensive guide provides a detailed, three-step synthetic route for the preparation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, three-step synthetic route for the preparation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in modern drug discovery. The synthesis leverages a base-catalyzed Claisen condensation to form a key β-diketoester intermediate, which then undergoes a regioselective Knorr pyrazole synthesis upon condensation with tert-butylhydrazine. The final step involves a standard saponification to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Synthetic Strategy

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The target molecule, 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, incorporates several key structural motifs: a sterically demanding tert-butyl group which can modulate pharmacokinetic properties, a cyclopropyl ring known to enhance metabolic stability and potency, and a carboxylic acid handle for further derivatization.[2][3]

The synthetic strategy employed here is a convergent and efficient pathway. The core of this approach is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6]

The overall workflow is as follows:

  • Step 1: Claisen Condensation. Synthesis of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, via a sodium ethoxide-mediated Claisen condensation between methyl cyclopropyl ketone and diethyl oxalate.

  • Step 2: Knorr Pyrazole Synthesis. Cyclocondensation of the β-diketoester with tert-butylhydrazine hydrochloride in an acidic medium to regioselectively form ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate.

  • Step 3: Saponification. Hydrolysis of the ethyl ester to the final target compound, 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification A Methyl Cyclopropyl Ketone + Diethyl Oxalate B Ethyl 4-cyclopropyl- 2,4-dioxobutanoate A->B NaOEt, EtOH D Ethyl 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylate B->D AcOH, Reflux C tert-Butylhydrazine HCl E 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic Acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Overall synthetic workflow for the target compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate I)

Principle & Mechanism: This transformation is a classic Claisen condensation, a carbon-carbon bond-forming reaction between an enolizable ketone (methyl cyclopropyl ketone) and an ester (diethyl oxalate).[7] Sodium ethoxide (NaOEt) serves as a strong, non-nucleophilic base to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-diketoester product. Using sodium ethoxide in ethanol is crucial to prevent transesterification with the diethyl oxalate reactant.

Materials:

  • Methyl cyclopropyl ketone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of methyl cyclopropyl ketone (1.0 eq.) in a small amount of absolute ethanol dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add diethyl oxalate (1.2 eq.) dropwise, again keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and carefully quench by adding 2M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure ethyl 4-cyclopropyl-2,4-dioxobutanoate as a yellow oil.

Step 2: Synthesis of Ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate II)

Principle & Mechanism: This step is the pivotal Knorr pyrazole synthesis.[5] The reaction proceeds via the condensation of the β-diketoester (Intermediate I) with tert-butylhydrazine. The reaction is typically performed in an acidic medium, such as acetic acid, which catalyzes the initial imine/enamine formation at the two carbonyl centers. An intramolecular cyclization follows, and subsequent dehydration (loss of a water molecule) results in the formation of the aromatic pyrazole ring.

Regioselectivity: The reaction between an unsymmetrical β-dicarbonyl and a substituted hydrazine can potentially yield two regioisomers. In this case, the nucleophilic attack of the substituted nitrogen of tert-butylhydrazine is sterically directed towards the less hindered ketone carbonyl (the one adjacent to the cyclopropyl group), while the unsubstituted -NH₂ group attacks the more electrophilic keto-carbonyl adjacent to the ester. This regiochemical preference leads to the desired 1,5-disubstituted pyrazole as the major product.[8]

Knorr_Mechanism Diketone Ethyl 4-cyclopropyl-2,4-dioxobutanoate Intermediate Condensation Intermediate (Hydrazone/Enamine) Diketone->Intermediate + Hydrazine Hydrazine tert-Butylhydrazine Cyclized Non-aromatic Cyclic Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Ethyl 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylate Cyclized->Product Dehydration H2O H₂O Cyclized->H2O - H₂O

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Materials:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate I)

  • tert-Butylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq.) and tert-butylhydrazine hydrochloride (1.1 eq.) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester as a viscous oil or low-melting solid.

Step 3: Saponification to 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid (Final Product)

Principle & Mechanism: This is a standard base-mediated hydrolysis (saponification) of an ester. Lithium hydroxide (LiOH) acts as a nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidification step with a strong acid (HCl) protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials:

  • Ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate II)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Protocol:

  • Dissolve the pyrazole ester (Intermediate II, 1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid product under vacuum to a constant weight to yield 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. If needed, the product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane).

Summary of Materials and Yields

StepReactant 1Reactant 2Key Reagent/CatalystProductExpected Yield
1 Methyl Cyclopropyl KetoneDiethyl OxalateSodium EthoxideEthyl 4-cyclopropyl-2,4-dioxobutanoate65-75%
2 Intermediate Itert-Butylhydrazine HClAcetic AcidEthyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate70-85%
3 Intermediate II-Lithium Hydroxide1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid90-98%

References

  • Cannon, J. G.; Rose, J. G. Methyl Cyclopropyl Ketone. Org. Synth.1966 , 46, 73.

  • Jiang, J.-A.; Du, C.-Y.; Gu, C.-H.; Ji, Y.-F. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett2012 , 23(19), 2965-2968.

  • LookChem. Preparation of Methyl cyclopropyl ketone.

  • Schultz, E. E.; Kanta, J. D. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. J. Vis. Exp.2021 , (172), e61944.

  • Schultz, E. E.; Kanta, J. D. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. PubMed2021 .

  • BenchChem. Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones.

  • Bousba, D.; et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6499.

  • Gomha, S. M.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2022 , 27(15), 4793.

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2022 .

  • Schoknecht, M.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2021 , 17, 1826-1871.

  • Komendantova, A. S.; et al. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Org. Chem. Front.2020 , 7, 1864-1869.

  • ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. 2019 .

  • Ragab, F. A.; et al. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed1990 .

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. 2017 .

  • RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. 2020 .

  • Organic Chemistry Portal. Synthesis of cyclopropanes.

  • Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.

  • Asian Journal of Chemistry. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. 2023 .

  • European Chemical Bulletin. A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. 2017 .

  • ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. 2019 .

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. 2021 .

  • Stein, M.; et al. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Med. Chem. Lett.2021 , 12(8), 1294–1300.

  • Google APIs. RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. 2016 .

  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. 2013 .

  • Wang, B.; et al. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infect. Dis.2017 , 3(1), 54-63.

Sources

Application

Application Note: 1-tert-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid in Hit-to-Lead Optimization

Introduction & Mechanistic Rationale In the intricate landscape of modern pharmaceutical research, the identification and synthesis of novel molecular frameworks are paramount. Heterocyclic structures, particularly those...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the intricate landscape of modern pharmaceutical research, the identification and synthesis of novel molecular frameworks are paramount. Heterocyclic structures, particularly those incorporating pyrazole rings, have garnered significant attention due to their diverse biological activities and versatile synthetic utility[1]. The pyrazole ring system is a well-established pharmacophore found in numerous blockbuster drugs, including anti-inflammatory agents (e.g., celecoxib) and targeted kinase inhibitors[1].

As medicinal chemists increasingly focus on pyrazole biomolecules to cultivate suitable anticancer and anti-inflammatory therapeutics[2], 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) has emerged as a highly privileged building block. Its specific substitution pattern provides a unique convergence of steric, electronic, and pharmacokinetic advantages:

  • N1 tert-Butyl Group: The bulky tert-butyl moiety serves a dual purpose. Mechanistically, it shields the pyrazole nitrogen from metabolic oxidation (e.g., via CYP450 enzymes), thereby extending the compound's half-life. Thermodynamically, it increases the lipophilicity (logP) of the molecule, driving high-affinity binding interactions within deep, hydrophobic target pockets such as the allosteric sites of kinases.

  • C5 Cyclopropyl Group: Unlike linear alkyl chains that suffer from high entropic penalties upon target binding, the cyclopropyl ring is conformationally rigid and pre-organized. This rigidity enhances target selectivity while simultaneously resisting β -oxidation, a common metabolic liability.

  • C3 Carboxylic Acid: The carboxylic acid functionality provides a highly versatile synthetic handle. It enables rapid, late-stage diversification via amide bond formation, esterification, or cross-coupling, facilitating the generation of expansive, diverse libraries for high-throughput screening[1].

Physicochemical Profiling & Analytical Data

Understanding the physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream lead compounds.

PropertyValueSignificance in Drug Design
Molecular Formula C11H16N2O2Base framework for derivatization.
Molecular Weight 208.26 g/mol Low MW allows for extensive functionalization while strictly adhering to Lipinski's Rule of 5.
Monoisotopic Mass 208.12 DaCritical reference point for mass spectrometry; [M+H]+ is observed at 209.12 m/z[3].
Predicted TPSA ~55.1 ŲOptimal polar surface area for membrane permeability and potential blood-brain barrier (BBB) penetration[4].
H-Bond Donors / Acceptors 1 / 3Favorable for forming key hydrogen-bonding networks within target active sites[4].

Handling & Safety Note: As with any active pharmaceutical intermediate, this compound should be handled under inert gas and protected from moisture to preserve the integrity of the carboxylic acid. Proper personal protective equipment (PPE) and adequate ventilation are required during manipulation[5].

Therapeutic Applications in Drug Discovery

The functionalized pyrazole core is highly adaptable, making this building block suitable for multiple therapeutic indications:

  • Antiviral Protease Inhibitors: Pyrazole-3-carboxylic acid derivatives have recently been discovered as potent dengue virus (DENV) NS2B-NS3 protease inhibitors. Structure-activity relationship (SAR) optimizations of the pyrazole core have yielded compounds with antiviral activity (EC50 values down to 4.1 μM) and negligible cytotoxicity[6].

  • Oncology & DNA-Binding Agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. Specific derivatives have demonstrated strong DNA minor groove binding affinities and supercoiled plasmid cleavage activity, suggesting DNA as a potential direct target for these scaffolds[7].

  • Anti-Inflammatory Therapeutics: Pyrazole biomolecules are heavily utilized in the development of selective COX-2 inhibitors and EP1 receptor antagonists, making them foundational to modern inflammation research[2].

Experimental Protocols

Protocol A: Parallel Synthesis of Pyrazole-3-Carboxamide Libraries

Objective: Convert 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid into a diverse library of amides for biological screening. Causality & Rationale: The steric bulk of the tert-butyl and cyclopropyl groups creates a sterically demanding environment around the C3 carboxylic acid. HATU is specifically selected over standard EDC/HOBt coupling reagents because it rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with poorly nucleophilic or sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL) to achieve a 0.2 M concentration. Rationale: DMF provides excellent solubility and stabilizes the polar transition states during activation.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature (25°C) for 15 minutes. Rationale: Pre-activation minimizes side reactions and ensures complete conversion to the active ester before amine introduction.

  • Coupling: Add the target primary or secondary amine (1.2 eq, 0.6 mmol). Stir the reaction mixture for 2–4 hours at room temperature.

  • Self-Validating Step (LC-MS): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS. Monitor for the disappearance of the starting material mass ([M-H]- at 207.11 m/z) and the appearance of the target amide mass[3].

  • Purification: Quench the reaction with water and extract with ethyl acetate. Purify the organic layer via preparative reverse-phase HPLC to achieve >95% purity, a strict requirement to prevent false positives in high-throughput screening (HTS).

Protocol B: In Vitro Target Validation (TR-FRET Kinase Assay)

Objective: Evaluate the synthesized pyrazole-3-carboxamides for ATP-competitive kinase inhibition. Causality & Rationale: Pyrazole derivatives frequently act as ATP-competitive inhibitors[2]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-resolved nature eliminates background auto-fluorescence—a common artifact when screening dense heterocyclic libraries.

Step-by-Step Methodology:

  • Assay Assembly: In a low-volume 384-well plate, dispense 10 µL of the target kinase enzyme diluted in standard assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Use an acoustic liquid handler to dispense 100 nL of the pyrazole-3-carboxamide library compounds (in 100% DMSO). Rationale: Acoustic dispensing prevents cross-contamination and ensures precise low-volume transfer.

  • Equilibration: Incubate the plate for 15 minutes at room temperature to allow the pyrazole inhibitors to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 10 µL of an ATP/substrate mixture. Rationale: The ATP concentration must be maintained near its specific Km​ value for the target kinase to accurately assess competitive inhibition.

  • Detection & Validation: After a 60-minute incubation, add 20 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm. Calculate the Z'-factor using vehicle (DMSO) and positive control wells; a Z'-factor > 0.6 validates the assay's robustness.

Pathway & Workflow Visualizations

Workflow Node1 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid Node2 HATU/DIPEA Amide Coupling Node1->Node2 Node3 Pyrazole-3-carboxamide Library Node2->Node3 Node4 High-Throughput Screening (HTS) Node3->Node4 Node5 Hit Identification & Lead Optimization Node4->Node5

Fig 1. Hit-to-lead workflow utilizing the pyrazole-3-carboxylic acid building block.

Mechanism A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (Target Protein) A->B Activates D Downstream Phosphorylation Cascade B->D ATP Hydrolysis C Pyrazole-3-carboxamide (ATP-Competitive Inhibitor) C->B Blocks ATP Pocket E Cell Proliferation & Survival D->E Pathway ON

Fig 2. Mechanism of action for pyrazole-derived ATP-competitive kinase inhibitors.

References

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery - nbinno.com. 1

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. 2

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed / ACS Med Chem Lett. 6

  • 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid - PubChemLite - uni.lu. 3

  • CAS No. 1171398-63-2 Specifications - Ambeed.com. 5

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed. 7

  • 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | C9H14N2O2 | CID 2744573 - PubChem. 4

Sources

Method

Application Note: A Scalable and Robust Manufacturing Process for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block with significant potential in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a strained cyclopropyl moiety, makes it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a prevalent motif in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1] This application note provides a comprehensive, in-depth technical guide for the scale-up manufacturing of this valuable compound, designed to be robust, safe, and efficient for industrial production.

The process detailed herein is a two-step synthesis commencing from commercially available starting materials. The narrative emphasizes the rationale behind key process decisions, in-process controls (IPCs) for ensuring reaction completion and quality, and detailed protocols for ensuring the synthesis of a high-purity final product.

Overall Synthetic Strategy

The manufacturing process is predicated on the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring system.[2][3] This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of our target molecule, the strategy is as follows:

  • Step 1: Knorr Cyclocondensation. Reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with tert-butylhydrazine hydrochloride to regioselectively form the intermediate, ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate.

  • Step 2: Saponification. Hydrolysis of the ethyl ester intermediate under basic conditions, followed by acidic workup and crystallization to yield the final product, 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

This two-step approach was selected for its high yields, regioselectivity, and the crystalline nature of the final product, which facilitates purification.

G cluster_0 Starting Materials cluster_1 Step 1: Knorr Cyclocondensation cluster_2 Step 2: Saponification A Ethyl 4-cyclopropyl-2,4-dioxobutanoate C Ethyl 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylate (Intermediate) A->C tert-Butylhydrazine HCl, Ethanol, Acetic Acid (cat.) B tert-Butylhydrazine HCl B->C D 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid (Final Product) C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Scale-up Synthesis of Ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate)

The initial step involves the formation of the pyrazole ring. The reaction's regioselectivity is a critical parameter. In the Knorr synthesis with an unsymmetrical dicarbonyl compound like ethyl 4-cyclopropyl-2,4-dioxobutanoate, two regioisomers could potentially form. The reaction of the more nucleophilic nitrogen of tert-butylhydrazine is expected to attack the more electrophilic ketone carbonyl, leading to the desired 5-cyclopropyl isomer. The use of a protic solvent like ethanol and a catalytic amount of acid helps to control this selectivity.[2]

Experimental Protocol: Step 1

workflow1 start Start charge_reactor Charge Reactor with: - Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) - Ethanol (5 vol) start->charge_reactor add_hydrazine Add tert-Butylhydrazine HCl (1.1 eq) and Acetic Acid (0.1 eq) charge_reactor->add_hydrazine heat_reaction Heat to 75-80°C (Reflux) add_hydrazine->heat_reaction ipc_check In-Process Control (IPC): Monitor by HPLC for SM consumption (Target: <1% SM remaining) heat_reaction->ipc_check ipc_check->heat_reaction Incomplete cool_down Cool to 20-25°C ipc_check->cool_down Reaction Complete concentrate Concentrate under vacuum to ~2 volumes cool_down->concentrate add_solvent_water Add Ethyl Acetate (5 vol) and Water (5 vol) concentrate->add_solvent_water wash_brine Wash organic layer with saturated NaHCO3 and Brine add_solvent_water->wash_brine dry_concentrate Dry over Na2SO4 and concentrate to an oil wash_brine->dry_concentrate end Crude Intermediate Ester (Proceed to Step 2) dry_concentrate->end

Caption: Process flow diagram for the Knorr cyclocondensation.

  • Reactor Setup: Charge a suitable glass-lined reactor with ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) and denatured ethanol (5 volumes).[4] Begin agitation.

  • Reagent Addition: Add tert-butylhydrazine hydrochloride (1.1 equivalents) to the reactor, followed by a catalytic amount of glacial acetic acid (0.1 equivalents). The hydrochloride salt is preferred for its stability and ease of handling on a large scale compared to the free base.[5]

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every 2 hours until the starting material (ethyl 4-cyclopropyl-2,4-dioxobutanoate) is less than 1.0% of the total peak area.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Concentrate the reaction mixture under reduced pressure to approximately 2 volumes.

    • Add ethyl acetate (5 volumes) and water (5 volumes) to the residue and agitate.

    • Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 3 volumes) followed by brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate as an oil. The crude product is typically of sufficient purity (>95% by HPLC) to proceed to the next step.

Critical Process Parameters and In-Process Controls (Step 1)
ParameterTarget RangeRationaleIn-Process Control
Reagent Stoichiometry tert-Butylhydrazine HCl: 1.05-1.15 eqA slight excess ensures complete conversion of the diketone.HPLC analysis of reaction mixture.
Reaction Temperature 75-80°CEnsures an adequate reaction rate without significant byproduct formation.Temperature probe in the reactor.
Reaction Time 4-8 hoursMonitored by IPC to ensure completion.HPLC for starting material consumption.
Solvent Volume 4-6 volumes of EthanolSufficient for dissolution and to control the reaction exotherm.Visual confirmation and batch records.

Part 2: Saponification and Isolation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (Final Product)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction. The key challenge in this step on a large scale is controlling the crystallization process to ensure high purity and a desirable particle size distribution of the final product.

Experimental Protocol: Step 2

workflow2 start Start with Crude Intermediate Ester dissolve Dissolve crude ester in THF/Water (3:1, 4 vol) start->dissolve add_base Add 2M NaOH (aq) (2.0 eq) Maintain T < 30°C dissolve->add_base heat_reaction Heat to 40-50°C add_base->heat_reaction ipc_check IPC: Monitor by HPLC for ester consumption (Target: <0.5%) heat_reaction->ipc_check ipc_check->heat_reaction Incomplete cool_down Cool to 0-5°C ipc_check->cool_down Reaction Complete acidify Slowly add 3M HCl (aq) to pH 2-3 to precipitate product cool_down->acidify age_slurry Age the slurry at 0-5°C for 2h acidify->age_slurry filter_wash Filter the solid and wash with cold water (2 x 2 vol) age_slurry->filter_wash dry_product Dry under vacuum at 50°C filter_wash->dry_product end Final Product: 1-tert-butyl-5-cyclopropyl-1H- pyrazole-3-carboxylic acid dry_product->end

Caption: Process flow for saponification and product isolation.

  • Reactor Setup: Charge the reactor with the crude ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate from Step 1. Add a mixture of tetrahydrofuran (THF) and water (3:1, 4 volumes). The THF aids in solubilizing the organic ester.[6]

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (2.0 equivalents) to the reaction mixture, ensuring the temperature is maintained below 30°C during the addition.

  • Reaction: Gently heat the mixture to 40-50°C and maintain for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the ester intermediate is less than 0.5% of the total peak area.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add a 3M aqueous solution of hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a white solid.[6]

    • Age the resulting slurry at 0-5°C for at least 2 hours to ensure complete crystallization.

    • Filter the solid product and wash the filter cake with cold deionized water (2 x 2 volumes) until the filtrate is neutral.

    • Dry the product under vacuum at 50°C to a constant weight.

Final Product Specifications
TestSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity (HPLC) ≥ 99.0%HPLC-UV
Melting Point To be determinedCapillary Melting Point
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Ethanol, THF, Ethyl Acetate < 5000 ppmHeadspace GC-MS

Safety and Handling

  • tert-Butylhydrazine Hydrochloride: This compound is harmful if swallowed and causes skin and eye irritation.[7] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] In case of a spill, avoid generating dust and clean up using dry methods.[8]

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with appropriate PPE. The neutralization process is exothermic and requires careful, controlled addition.

  • Flammable Solvents: Ethanol, THF, and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area away from ignition sources. Use of nitrogen blanketing in the reactor headspace is recommended during transfers and reactions.

Conclusion

This application note details a robust and scalable two-step manufacturing process for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The process utilizes the Knorr pyrazole synthesis followed by a standard saponification. The described protocols, including in-process controls and defined process parameters, are designed to ensure consistent production of a high-purity final product suitable for use in further drug development and discovery efforts. The crystalline nature of the final product allows for efficient purification, making this process amenable to large-scale industrial production.

References

  • Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 4(1), 59-65. [Link]

  • Llamas-Saiz, A. L., Foces-Foces, C., & Elguero, J. (1992). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 4(1), 59-65.
  • Martin, R. E., & Morand, P. (1982). Alkylation of tert-butyl lithiohydrazones of aldehydes and ketones. Canadian Journal of Chemistry, 60(19), 2434-2439.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. [Link]

  • Ghosh, A. K., & Holiy, M. (2017). Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. CrystEngComm, 19(30), 4475-4484.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Pramanik, A., Dey, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • Ghosh, A., & Holiy, M. (2017). Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. ResearchGate. [Link]

  • Kim, B. R., Sung, G. H., Ryu, K. E., Lee, S.-G., Yoon, H. J., Shin, D.-S., & Yoon, Y.-J. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Gilead Sciences. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. [Link]

  • Titov, A. A., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(11), 2824.

Sources

Application

Application Note: Catalytic Esterification of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid via DMAP-Mediated Acyl Transfer

Introduction & Strategic Rationale Pyrazole derivatives, particularly those with complex substitution patterns like 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2)[1], represent pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pyrazole derivatives, particularly those with complex substitution patterns like 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2)[1], represent pharmacologically privileged scaffolds in medicinal chemistry. They are frequently utilized in the design of kinase inhibitors, agrochemicals, and anti-inflammatory agents[2].

During drug development, derivatizing this specific heterocyclic carboxylic acid into various esters is a critical workflow. However, the esterification of this scaffold presents unique physicochemical challenges. While the carboxylic acid is located at the relatively accessible C3 position, the electron-rich nature of the pyrazole ring and the presence of basic nitrogen atoms make traditional acid-catalyzed Fischer esterification problematic. Harsh acidic conditions can protonate the pyrazole core, leading to poor solubility, sluggish conversions, or unwanted side reactions.

To circumvent these issues, the Steglich esterification —a mild, catalytic approach utilizing a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst—is the premier methodology for this substrate[3].

Mechanistic Causality: The Role of DMAP Catalysis

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe.

In the absence of a catalyst, the reaction between the pyrazole carboxylic acid and a carbodiimide (such as EDC or DCC) forms an O-acylisourea intermediate. For sterically or electronically demanding substrates, this intermediate is highly susceptible to a detrimental 1,3-rearrangement, yielding an unreactive N-acylurea byproduct. This rearrangement acts as a thermodynamic dead-end, drastically reducing the final ester yield[4].

The introduction of catalytic DMAP fundamentally alters the reaction pathway. DMAP acts as an acyl transfer catalyst. Because DMAP is a superior nucleophile compared to the target aliphatic or complex alcohols, it rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium intermediate (the "active ester")[5]. This rapid capture prevents the 1,3-rearrangement. The target alcohol then displaces the DMAP, forming the desired pyrazole-3-carboxylate ester and regenerating the catalyst[4].

Furthermore, by selecting EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) over DCC, the resulting urea byproduct is highly water-soluble. This creates a self-validating protocol where the primary impurity is removed entirely during a simple aqueous wash, eliminating the need for arduous chromatographic separation of dicyclohexylurea (DCU).

Reaction Pathway Visualization

Steglich_Esterification Acid 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + EDC·HCl Reagents EDC·HCl (Coupling Agent) + Target Alcohol (R-OH) Reagents->O_Acyl SideProduct N-Acylurea Byproduct (Unreactive Dead-End) O_Acyl->SideProduct Slow 1,3-Rearrangement (Without DMAP) ActiveEster N-Acylpyridinium Intermediate (Active Ester) O_Acyl->ActiveEster + DMAP (Fast) DMAP_Cat DMAP Catalysis (Nucleophilic Attack) DMAP_Cat->ActiveEster Product Pyrazole-3-carboxylate Ester + Water-Soluble Urea ActiveEster->Product + R-OH (Acyl Transfer) Product->DMAP_Cat Regenerates DMAP

Catalytic cycle of the DMAP-mediated Steglich esterification workflow.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for the esterification of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid with a standard primary alcohol (e.g., ethanol). The data clearly demonstrates the necessity of DMAP and the operational superiority of EDC·HCl.

EntryCoupling Agent (1.2 eq)CatalystSolventTime (h)Yield (%)Operational Notes
1DCCNoneDCM2415%Major product is N-acylurea.
2DCCDMAP (10 mol%)DCM482%High yield, but DCU removal required repeated filtration.
3EDC·HClNoneDCM2420%Sluggish reaction; rearrangement dominates.
4 EDC·HCl DMAP (10 mol%) DCM 3 94% Optimal. Urea byproduct removed via aqueous wash.
5HATUDIPEA (2.0 eq)DMF288%Good yield, but requires extensive washing to remove DMF.

Standard Operating Protocol: EDC/DMAP-Catalyzed Esterification

This protocol is designed to be a self-validating system. The visual cues (dissolution, color changes) and specific workup steps inherently confirm the success of the chemical transformations.

Materials Required:
  • Substrate: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent)

  • Nucleophile: Target Alcohol (1.1 to 1.5 equivalents)

  • Coupling Agent: EDC·HCl (1.2 equivalents)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents / 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

Step 1: Substrate Activation (O-Acylisourea Formation)

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to achieve a 0.1 M concentration. Stir at room temperature (20-25 °C) under an inert atmosphere (N₂ or Argon) until a homogenous solution is achieved.

  • Add EDC·HCl (1.2 eq) in a single portion.

  • Causality Note: EDC·HCl is added before the alcohol to pre-form the O-acylisourea intermediate, ensuring the carboxylic acid is fully activated.

Step 2: Catalytic Acyl Transfer 4. Immediately add DMAP (0.1 eq) to the stirring mixture.

  • Causality Note: DMAP must be added promptly to intercept the O-acylisourea before the slow 1,3-rearrangement to the N-acylurea can occur[5]. The solution may turn slightly yellow, indicating the formation of the N-acylpyridinium active ester.

Step 3: Nucleophilic Displacement 5. Add the target alcohol (1.1 eq) dropwise via syringe. 6. Allow the reaction to stir at room temperature. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes) or LC-MS. Complete consumption of the pyrazole carboxylic acid usually occurs within 2 to 4 hours.

Step 4: Self-Validating Quench and Biphasic Separation 7. Once complete, dilute the reaction mixture with an equal volume of DCM. 8. Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl (1 x 50 mL per mmol).

  • Causality Note: This step is critical. It protonates and extracts the DMAP catalyst and any unreacted EDC into the aqueous layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 50 mL).

  • Causality Note: This removes any unreacted pyrazole carboxylic acid by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water from the organic phase.

Step 5: Isolation 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Because of the strategic use of EDC·HCl and the rigorous washing sequence, the resulting pyrazole-3-carboxylate ester is typically >95% pure by NMR. If ultra-high purity is required for biological assays, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Sources

Method

Application Note: Strategic Incorporation of 1-tert-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Synthesis

Executive Summary & Mechanistic Rationale The pyrazole scaffold is a "privileged" structure in agrochemical discovery, acting as the core motif for numerous commercialized fungicides, herbicides, and insecticides (1[1])....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, acting as the core motif for numerous commercialized fungicides, herbicides, and insecticides (1[1]). While pyrazole-4-carboxylic acids are historically prevalent in Succinate Dehydrogenase Inhibitors (SDHIs) (2[2]), the strategic shift toward 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) offers distinct pharmacokinetic and pharmacodynamic advantages for next-generation crop protection agents.

Causality of the Substitution Pattern:

  • N1-tert-Butyl Group : The massive steric bulk at the N1 position prevents N-dealkylation, a primary metabolic vulnerability in both plant systems and target pests. This steric shield increases the active ingredient's half-life in the field. Furthermore, it significantly elevates the lipophilicity (LogP) of the molecule, which is a critical parameter for cuticular penetration in leaves and exoskeletal penetration in insects.

  • C5-Cyclopropyl Group : Provides a rigid, metabolically stable bulky group. Unlike linear alkyl chains which are highly susceptible to ω-oxidation by cytochrome P450 enzymes, the cyclopropyl ring resists degradation while interacting favorably with the hydrophobic pockets of target enzymes, such as the ubiquinone-binding site of complex II in fungi (3[3]).

  • C3-Carboxylic Acid : Serves as the primary conjugation point. The conserved amide function formed here is essential for critical hydrogen bonding within the target protein's active site (4[4]).

Physicochemical Profiling

Understanding the baseline physical properties of this building block compared to industry standards is vital for predicting the behavior of the final agrochemical candidate.

Property1-tert-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acidStandard SDHI Core (e.g., 1-Methyl-3-CF3-pyrazole-4-carboxylic acid)Agrochemical Implication
Molecular Weight 208.26 g/mol 194.11 g/mol Slightly heavier, but well within the optimal range for systemic mobility (Lipinski's Rules).
Estimated cLogP ~2.8~1.5Higher lipophilicity enhances translaminar movement and rainfastness on crop surfaces.
N1-Substitution tert-ButylMethyltert-Butyl provides superior resistance to enzymatic N-demethylation, extending efficacy.
Core Steric Hindrance High (Adjacent Cyclopropyl)ModerateHigh hindrance requires optimized coupling protocols but yields highly specific receptor binding.

Synthetic Workflow & Logical Relationships

AgrochemicalWorkflow BB 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid (Starting Material) Act Activation Step SOCl2 + cat. DMF BB->Act Halogenation (Reflux, 3h) Int Acid Chloride Intermediate Validation: IR ~1750 cm⁻¹ Act->Int -HCl, -SO2 Coup Amide Coupling Aniline/Amine + DIPEA Int->Coup Nucleophilic Acyl Substitution Prod Pyrazole-3-carboxamide (Agrochemical Candidate) Coup->Prod Anhydrous DCM 0°C to RT Target Biological Target (e.g., SDHI / RyR) Prod->Target In Vivo Screening

Synthesis workflow of pyrazole-3-carboxamide agrochemicals from the carboxylic acid building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step without relying on assumptions.

Protocol A: Synthesis of the Acid Chloride Intermediate

Reagents: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), N,N-Dimethylformamide (DMF, catalytic, 0.05 eq), Anhydrous Toluene (0.5 M).

  • Preparation: Suspend the carboxylic acid in anhydrous toluene under a dry nitrogen atmosphere.

  • Catalysis: Add catalytic DMF.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that dramatically accelerates the activation of sterically hindered carboxylic acids.

  • Activation: Add SOCl₂ dropwise at 0 °C, then slowly heat the mixture to 80 °C for 3 hours.

    • Causality: The gradual heating profile prevents the rapid, uncontrolled evolution of HCl and SO₂ gases, which can lead to product entrainment and loss of yield.

  • Self-Validation System: Do not rely on standard Thin Layer Chromatography (TLC), as the acid chloride will rapidly hydrolyze back to the starting material on the silica gel. Instead, withdraw a 10 µL aliquot, quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine, and analyze via LC-MS. The complete disappearance of the starting acid mass (m/z 209.1 [M+H]⁺) and the exclusive presence of the methyl ester (m/z 223.1 [M+H]⁺) validates the completion of the activation step.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude acid chloride as a viscous oil, which should be used immediately in the next step.

Protocol B: Anhydrous Amide Coupling

Reagents: Crude acid chloride (1.0 eq), Substituted Aniline/Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Anhydrous Dichloromethane (DCM, 0.2 M).

  • Preparation: Dissolve the substituted aniline and DIPEA in anhydrous DCM and cool to 0 °C.

    • Causality: DIPEA is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. This ensures that the less nucleophilic substituted anilines (common in SDHI synthesis) react efficiently with the sterically encumbered pyrazole-3-carbonyl chloride.

  • Coupling: Dissolve the crude acid chloride in a minimum volume of DCM and add it dropwise to the aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen.

  • Self-Validation System: Quench the reaction with 1M aqueous HCl to protonate and remove unreacted aniline and DIPEA. Extract with DCM, dry over Na₂SO₄, and concentrate. The self-validating marker for successful coupling is the ¹H NMR spectrum of the crude product: look for the appearance of a sharp, downfield singlet at δ 8.5–10.5 ppm (representing the newly formed amide N-H bond) and the retention of the massive 9H singlet at ~δ 1.6 ppm, confirming the structural integrity of the N1-tert-butyl group.

References

  • [4] Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION. Source: Syngenta AG / CLOCKSS. URL: 4

  • [1] Title: Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Source: Benchchem. URL: 1

  • [2] Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Source: PubMed / Springer Nature. URL: 2

  • [3] Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Source: SciELO. URL: 3

Sources

Application

Regioselective Functionalization of 1-tert-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Application Notes &amp; Protocols

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Scaffold Rationale The molecule 1-tert-buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scaffold Rationale

The molecule 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) is a highly privileged, sterically encumbered building block widely utilized in the design of kinase inhibitors and advanced agrochemicals. Its structural architecture presents a unique reactivity profile:

  • N1 tert-butyl group: Provides extreme steric shielding, preventing unwanted N-dealkylation in vivo and locking the pyrazole tautomeric form.

  • C5 cyclopropyl group: Imparts metabolic stability and unique lipophilicity while introducing ring-strain considerations during harsh electrophilic reactions.

  • C3 carboxylic acid: Serves as the primary vector for divergent pharmacophore attachment (e.g., via peptide coupling).

  • C4 position: The sole unsubstituted carbon on the heteroaromatic core, acting as the exclusive site for regioselective C–H functionalization.

Because the C3 and C5 positions are fully substituted, functionalization of the pyrazole core is inherently regioselective at C4. However, the electron-withdrawing nature of the C3-carboxylic acid deactivates the ring, requiring carefully calibrated electrophilic aromatic substitution (EAS) conditions to prevent degradation of the sensitive C5-cyclopropyl group.

Strategic Functionalization Workflows

To maximize the utility of this scaffold, derivatization is typically executed via two orthogonal pathways: C4-Halogenation (enabling downstream Pd-catalyzed cross-coupling) and C3-Amidation (for target binding optimization).

Workflow SM 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid C4_Br C4-Bromination (NBS, ACN) SM->C4_Br EAS at C4 C3_Amide C3-Amidation (HATU, DIPEA) SM->C3_Amide COOH Derivatization CrossCoupling C4-Cross Coupling (Pd Catalyst, Boronic Acid) C4_Br->CrossCoupling Suzuki-Miyaura Target Advanced Drug Candidate C3_Amide->Target Further Assembly CrossCoupling->Target Final Deprotection

Figure 1: Divergent regioselective functionalization pathways for the pyrazole scaffold.

Quantitative Data: C4-Halogenation Optimization

Direct halogenation at the C4 position is the most reliable method for C–H functionalization. The table below summarizes the optimized parameters for achieving >99:1 regioselectivity while preserving the integrity of the cyclopropyl ring.

Table 1: Optimization of C4-Halogenation Conditions

Target HalogenReagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Causality
C4-Chloro NCS (1.1 eq)DMF801272Elevated temperatures required due to the lower electrophilicity of NCS.
C4-Bromo NBS (1.05 eq)ACN25488ACN prevents dimethylamine byproduct formation seen in DMF. NBS avoids cyclopropyl ring-opening caused by elemental Br2​ .
C4-Iodo NIS (1.2 eq), TFA (0.1 eq)ACN60876Catalytic TFA protonates the NIS succinimide carbonyl, significantly boosting the electrophilicity of the iodine atom.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems . Each step includes specific in-process controls (IPCs) and observable phenomena to ensure the causality of the reaction is understood and verifiable at the bench.

Protocol A: Regioselective C4-Bromination via Electrophilic Aromatic Substitution

Objective: Synthesize 4-bromo-1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid for downstream cross-coupling.

Mechanistic Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ) because the latter can induce electrophilic cleavage of the highly strained C5-cyclopropyl group. NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring chemoselectivity for the C4 position.

Mechanism NBS N-Bromosuccinimide (NBS) Activation in ACN PiComplex π-Complex Formation at C4 Position NBS->PiComplex Electrophilic Br+ generation Wheland Wheland Intermediate (Sigma Complex) PiComplex->Wheland Aromatic ring attack (Rate-determining step) Product C4-Bromo Pyrazole Derivative (Regiopure) Wheland->Product Rearomatization & H+ loss

Figure 2: Mechanistic sequence of the regioselective C4-bromination.

Step-by-Step Procedure:

  • Preparation: Charge a dry, round-bottom flask with 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 10 mmol, 2.08 g) and anhydrous Acetonitrile (ACN, 50 mL). Stir at 20°C until complete dissolution.

  • Electrophile Addition: Add NBS (1.05 eq, 10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Self-Validation Check: The reaction mixture will exhibit a mild exotherm (temperature rising from 20°C to ~28°C). A color transition from colorless to pale yellow confirms the generation of the active bromonium species. Caution: If the temperature exceeds 35°C, pause the addition to prevent off-target cyclopropyl degradation.

  • Propagation: Stir the reaction mixture at 25°C for 4 hours.

    • Self-Validation Check: Monitor via LC-MS. The starting material peak (m/z [M+H]+ 209.1) should completely shift to the brominated product mass (m/z [M+H]+ 287.0/289.0, exhibiting the characteristic 1:1 isotopic pattern of bromine).

  • Quenching: Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (10 mL).

    • Self-Validation Check: Immediate decolorization of the yellow tint confirms the successful neutralization of residual unreacted NBS/bromine.

  • Isolation: Concentrate the ACN in vacuo. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure C4-bromo intermediate as a white crystalline solid.

Protocol B: C3-Carboxylic Acid Amidation

Objective: Couple the C3-carboxylic acid with a primary amine using HATU to form a stable amide linkage.

Mechanistic Causality: The C3-carboxylic acid is sterically hindered by the adjacent C4-H (or C4-Br) and the rigid pyrazole core. HATU is chosen over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates nucleophilic attack and overcomes the steric encumbrance of the pyrazole environment.

Step-by-Step Procedure:

  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (25 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 15 mmol). Stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.1 eq, 5.5 mmol) in one portion.

    • Self-Validation Check: The solution will rapidly transition from clear to a deep yellow/orange hue within 2–3 minutes. This color change is the visual confirmation of the HOAt-active ester formation. If the solution remains clear, the HATU reagent may be degraded.

  • Nucleophilic Attack: After 15 minutes of activation, add the desired primary amine (1.2 eq, 6.0 mmol) dropwise.

    • Self-Validation Check: The deep yellow color will gradually fade to a pale yellow over 1–2 hours as the active ester is consumed by the amine.

  • Workup: Dilute the reaction with water (100 mL) to precipitate the product. If the product is highly lipophilic, extract with Dichloromethane (3 x 30 mL), wash thoroughly with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: Molecules (MDPI), 2021. URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega, 2026. URL:[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: Organic Letters (ACS), 2019. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic sequence. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My cyclocondensation reaction to form the pyrazole ester has a very low yield. What are the common causes and how can I improve it?

Answer:

A low yield in the Knorr-type pyrazole synthesis is a frequent challenge, often stemming from several interrelated factors. The core of this reaction is the cyclocondensation between a β-ketoester and tert-butylhydrazine.[1] Let's break down the potential causes and solutions.

1. Sub-Optimal Reaction Conditions:

  • Causality: The formation of the hydrazone intermediate and its subsequent intramolecular cyclization and dehydration are highly dependent on temperature and catalysis.[2] Insufficient heat can lead to a stalled reaction, while an inappropriate catalyst can fail to sufficiently activate the carbonyls.

  • Solution: The reaction is typically run in refluxing ethanol with a catalytic amount of a weak acid like glacial acetic acid, which protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by the hydrazine.[1] Reaction times of 2-6 hours are common, but should always be monitored by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.[1] For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2][3]

2. Regioisomer Formation:

  • Causality: The key precursor, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is an unsymmetrical 1,3-dicarbonyl compound. When reacting with tert-butylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to two different regioisomers. This is a well-documented issue in pyrazole synthesis.[2][4] Your target is the 5-cyclopropyl isomer, but formation of the 3-cyclopropyl isomer can significantly reduce the yield of the desired product.

  • Solution: The regiochemical outcome is influenced by the steric hindrance and electronic properties of the substituents and the reaction pH. The bulkiness of the tert-butyl group on the hydrazine and the cyclopropyl group on the diketone will sterically direct the reaction. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the less sterically hindered carbonyl group. Fine-tuning the acid catalyst and solvent can help favor one isomer over the other.

3. Reagent Quality:

  • Causality: tert-Butylhydrazine can degrade over time if not stored properly. Likewise, the β-ketoester precursor must be of high purity. Contaminants can interfere with the reaction or lead to unwanted side products.

  • Solution: Use freshly opened or properly stored reagents. If in doubt, re-purify the β-ketoester by distillation or chromatography.

Below is a diagnostic workflow to troubleshoot low yields in this critical step.

G start Low Yield in Cyclocondensation Step check_tlc Analyze TLC Plate of Crude Reaction start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present multiple_products Multiple Product Spots (Poor Regioselectivity)? sm_present->multiple_products No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes regio_issue Regioisomer Issue multiple_products->regio_issue Yes solution1 Increase reaction time and/or temperature (reflux). Ensure catalytic acid is present. incomplete_rxn->solution1 solution2 Consider microwave irradiation to accelerate reaction. incomplete_rxn->solution2 solution3 Modify solvent or acid catalyst to improve selectivity. Purify desired isomer via column chromatography. regio_issue->solution3

Caption: Troubleshooting workflow for low yield.
Question 2: The hydrolysis of my pyrazole ester to the carboxylic acid is incomplete or gives a poor yield. What should I check?

Answer:

The conversion of the pyrazole ester to the target carboxylic acid is a saponification reaction, which, while generally robust, can have pitfalls leading to incomplete conversion or product loss during workup.[5]

1. Insufficient Base or Reaction Time:

  • Causality: Saponification is an irreversible process, but it requires a stoichiometric amount of base (at least 1 equivalent) to drive the reaction to completion by deprotonating the initially formed carboxylic acid.[5] In practice, an excess of base is used to ensure a sufficiently high reaction rate.

  • Solution: Use 1.5 to 3.0 equivalents of a strong base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).[1] The reaction should be stirred at room temperature or with gentle heating (40-50 °C) and monitored by TLC until all the starting ester has been consumed.[1] This can take anywhere from 2 to 24 hours.

2. Improper Workup and Precipitation:

  • Causality: The product of the saponification is the carboxylate salt, which is soluble in the aqueous reaction medium. The free carboxylic acid is isolated by acidifying the reaction mixture, causing the neutral, less soluble product to precipitate.[1] If the pH is not sufficiently acidic, the product will remain in solution as the carboxylate salt, leading to significant yield loss.

  • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) while stirring until the pH is distinctly acidic (pH 2-3).[1] Complete precipitation is crucial. Collect the resulting solid by vacuum filtration and wash with cold water to remove inorganic salts.[1]

Frequently Asked Questions (FAQs)

Question 1: What is the overall recommended synthetic strategy for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid?

Answer:

The most direct and widely adopted strategy is a two-step process.[1]

  • Cyclocondensation: The synthesis begins with the Knorr pyrazole synthesis, reacting a β-ketoester, specifically ethyl 4-cyclopropyl-2,4-dioxobutanoate , with tert-butylhydrazine (or its hydrochloride salt).[1][2] This reaction, typically catalyzed by a weak acid, forms the pyrazole ring, yielding ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate .

  • Hydrolysis: The resulting ester is then hydrolyzed to the target carboxylic acid using a strong base like NaOH or LiOH, followed by an acidic workup to precipitate the final product.[1][5]

Question 2: Why is acid catalysis necessary in the first step?

Answer:

Acid catalysis is crucial for activating the carbonyl groups of the β-ketoester. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the weakly basic nitrogen atom of tert-butylhydrazine, thereby facilitating the initial condensation step required to form the pyrazole ring.[2]

Question 3: How do I purify the final product?

Answer:

If the product precipitates cleanly after hydrolysis and acidification, it is often pure enough for subsequent steps.[1] However, if impurities are present (as indicated by TLC or NMR), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most common method for purification. For more persistent impurities, flash column chromatography on silica gel can be employed, using a solvent gradient such as ethyl acetate in hexanes, often with a small percentage (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Protocols & Data

Table 1: Optimized Reaction Parameters
StepParameterRecommended Value/ReagentRationale & Citation
1. Cyclocondensation β-KetoesterEthyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq)Key three-carbon building block for the pyrazole core.[2]
Hydrazinetert-Butylhydrazine hydrochloride (1.0 - 1.1 eq)Provides the N-tert-butyl group and two nitrogen atoms for the heterocycle.
SolventEthanolCommon protic solvent that facilitates dissolution of reagents.[1]
CatalystGlacial Acetic Acid (0.1 eq)Activates carbonyls for nucleophilic attack.[1][2]
TemperatureReflux (~80 °C)Provides sufficient energy to overcome the activation barrier for cyclization.[1]
Time2 - 6 hours (Monitor by TLC)Reaction times can vary; monitoring ensures reaction goes to completion.[1][2]
2. Hydrolysis BaseLithium Hydroxide (LiOH) or NaOH (1.5 - 3.0 eq)Excess base ensures irreversible and complete saponification.[1]
SolventTHF / Water (e.g., 3:1 v/v)Co-solvent system to dissolve both the organic ester and inorganic base.
TemperatureRoom Temperature to 50 °CMild conditions are usually sufficient for complete hydrolysis.[1]
Time2 - 24 hours (Monitor by TLC)Ensures complete consumption of the starting ester.[1]
Workup1M HClAcidification to pH 2-3 to precipitate the final carboxylic acid product.[1]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate

  • To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the stirred solution.[1]

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.[1]

Protocol 2: Synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the pyrazole ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]

  • Add lithium hydroxide (LiOH) (1.5 - 3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-24 hours).[1]

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture by adding 1M HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.[1]

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.[1]

References

  • Aggarwal, N., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. RSC Advances. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Verma, A., et al. (2023). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports. [Link]

  • Oestreich, M., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Önal, Z., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to address common solubility challenges encountered with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Compound Profile

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bulky tert-butyl group, a cyclopropyl ring, and a carboxylic acid moiety. This unique combination of functional groups presents a distinct solubility profile, characterized by both lipophilic and polar characteristics, which can complicate solvent selection.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Predicted XlogP 1.6[1]
Structure PubChem CID: 39869049[1]

The predicted XlogP value of 1.6 suggests a moderate lipophilicity. The molecule's challenge arises from the competing solubility drivers: the non-polar tert-butyl and cyclopropyl groups favor non-polar organic solvents, while the pyrazole ring and the carboxylic acid group (capable of hydrogen bonding and deprotonation) favor polar solvents.[2]

Troubleshooting Guide: Common Solubility Problems

This section addresses the most frequent issues encountered when trying to dissolve 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Q1: My compound is insoluble in common non-polar and moderately polar solvents like hexanes, toluene, and dichloromethane. Why is this happening?

Answer: This is expected behavior due to the high crystal lattice energy and the presence of the polar carboxylic acid and pyrazole groups. The carboxylic acid can form strong intermolecular hydrogen bonds, creating a stable crystal structure that non-polar solvents cannot disrupt. To achieve dissolution, the energy input from solvent-solute interactions must overcome the energy holding the compound's crystal lattice together. Solvents like hexanes or toluene lack the necessary polarity and hydrogen-bonding capability to interact favorably with the carboxylic acid group.

Q2: What are the recommended starting solvents for initial dissolution attempts?

Answer: Start with polar organic solvents. Based on the principle of "like dissolves like," solvents that can engage in hydrogen bonding or have a high dielectric constant are the best initial choices.[2]

Recommended Starting SolventsRationale & Comments
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Excellent dissolving power for a wide range of compounds. Often used for creating high-concentration stock solutions.[]
Dimethylformamide (DMF)Similar to DMSO, a highly polar solvent capable of disrupting hydrogen bonds.
Tetrahydrofuran (THF)A good starting point, though its lower polarity compared to DMSO may require heating.
Polar Protic Solvents
Methanol, EthanolThe hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid. Solubility may be limited but can be a good starting point for reactions.[4]

Workflow for Initial Dissolution Testing: The following workflow provides a systematic approach to finding a suitable solvent.

A Start: Weigh Compound B Add Polar Aprotic Solvent (e.g., DMSO, DMF) A->B C Does it Dissolve? B->C D Solution Formed (Proceed with experiment) C->D  Yes E Apply Gentle Heat (40-50°C) C->E  No I Try Polar Protic Solvent (e.g., Ethanol, Methanol) C->I If DMSO/DMF are incompatible with downstream steps F Apply Sonication E->F G Still Insoluble? F->G G->D  No H Consider Advanced Methods: - pH Adjustment - Co-solvents - Salt Formation G->H  Yes I->C

Caption: Initial workflow for dissolving the compound.

Q3: I achieved partial solubility by heating, but the compound crashed out upon cooling. How can I keep it in solution?

Answer: This indicates you have created a supersaturated solution. While heating increases solubility by providing the energy needed to break the crystal lattice forces, this state can be unstable at lower temperatures.[5] To maintain solubility, you can either keep the solution warm (if experimentally feasible) or employ a co-solvent system.

A co-solvent is a mixture of solvents that provides a more optimal environment for the solute than either solvent alone.[][6] For this compound, you might dissolve it in a small amount of DMSO and then dilute it with a less polar solvent like acetonitrile or THF that is miscible with your reaction medium. This can maintain solubility while adjusting the overall properties of the solution for your specific application.[4]

Advanced Solubility Enhancement Protocols

If simple dissolution methods fail, chemical modification can be a powerful tool. For a carboxylic acid, the most effective strategy is deprotonation to form a highly soluble salt.

Q4: How can I use pH adjustment to dramatically increase the solubility of this compound?

Answer: The carboxylic acid group is acidic. By adding a base, you can deprotonate it to form the corresponding carboxylate anion. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in solubility in polar solvents like water or ethanol.[7][8][9] This is the principle behind forming a salt in situ.

Protocol: Solubility Enhancement via pH Adjustment

Objective: To dissolve the compound by converting it to its more soluble carboxylate salt form.

Materials:

  • 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

  • Chosen polar solvent (e.g., Ethanol, Methanol, or an aqueous buffer)

  • A suitable base (e.g., 1M NaOH, triethylamine (TEA), or diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

  • pH meter or pH paper (for aqueous systems)

Procedure:

  • Suspension: Add the solid compound to your chosen polar solvent and begin stirring. A cloudy suspension will form.

  • Base Addition: Slowly add the base dropwise to the stirring suspension.

  • Monitor Dissolution: Continue stirring and adding the base. As the carboxylic acid is neutralized to form the salt, the solid will begin to dissolve.

  • Endpoint: The endpoint is reached when the solution becomes clear, indicating complete dissolution. If in an aqueous system, the final pH will be basic.[10][11]

  • Validation: The resulting solution now contains the salt of your compound (e.g., sodium 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate). This solution is often suitable for direct use in reactions or purification.

Causality: The conversion of the neutral carboxylic acid (R-COOH) to its ionic salt form (R-COO⁻ Na⁺) introduces strong ion-dipole interactions with polar solvent molecules. These interactions are much more powerful than the hydrogen bonds of the neutral acid, leading to significantly enhanced solubility.[12]

Q5: When should I choose salt formation over other methods?

Answer: Salt formation is the preferred method when high concentrations are needed in polar protic solvents or aqueous media and when the presence of a base does not interfere with downstream applications.[13][14] It is a common strategy in pharmaceutical development to improve the dissolution rate and bioavailability of acidic or basic active pharmaceutical ingredients (APIs).[15][16][17]

The following decision tree can help guide your choice of solubility enhancement strategy.

Start Is the compound soluble in a simple organic solvent with heating/sonication? UseSimple Yes: Use the simple solvent system. Start->UseSimple  Yes ConsiderAdvanced No: Proceed to advanced methods. Start->ConsiderAdvanced  No AqueousSystem Is the target system aqueous or polar protic (e.g., ethanol)? ConsiderAdvanced->AqueousSystem BaseCompatible Is a base compatible with your downstream chemistry? AqueousSystem->BaseCompatible  Yes AproticSystem No: The system is aprotic or non-polar. AqueousSystem->AproticSystem  No UsePH Yes: Use pH Adjustment / Salt Formation. This offers the highest solubility. BaseCompatible->UsePH  Yes UseCosolvent Use a Co-solvent System. (e.g., minimal DMSO in THF) BaseCompatible->UseCosolvent  No AproticSystem->UseCosolvent Derivatization Consider derivatization (e.g., to an ester) if intrinsic solubility is required. AproticSystem->Derivatization

Caption: Decision tree for selecting a solubility strategy.

Frequently Asked Questions (FAQs)

Q: What analytical methods can I use to quantitatively measure the solubility of my compound? A: High-Performance Liquid Chromatography (HPLC) is a common and accurate method. A saturated solution is prepared, filtered, and then the concentration of the dissolved compound in the filtrate is determined by comparing its peak area to a standard curve.[18] Alternatively, Nuclear Magnetic Resonance (NMR) can be used by comparing the integral of a compound's peak to that of an internal standard of known concentration.[19]

Q: Will forming a salt change the reactivity of my compound? A: Forming the carboxylate salt will deactivate the carboxylic acid group from participating in reactions where it acts as an acid or an electrophile (e.g., Fischer esterification). However, the pyrazole ring and other parts of the molecule remain reactive. Always consider the compatibility of the base and the resulting salt form with your planned reaction conditions.

Q: Can I use an organic base like triethylamine (TEA) instead of sodium hydroxide (NaOH)? A: Yes, organic amines like TEA or DIPEA are excellent choices for forming salts in purely organic solvents where inorganic bases like NaOH are not soluble.[20] The resulting triethylammonium salt is often highly soluble in solvents like dichloromethane or ethanol. The choice of base depends on the solvent system and the required strength of the base. For a carboxylic acid, a moderately strong base like TEA is usually sufficient.

References

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Recipharm. (2024, September 6). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, L., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Retrieved from [Link]

  • Gomez, M. V., et al. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. Retrieved from [Link]

  • Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • University of Technology. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2026, January 26). Solubility of Organic Compounds: Principle and Examples. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • ScienceDirect. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ResearchGate. (2015, August 9). How can I adjust the pH of organic solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) . This guide is designed for researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) . This guide is designed for researchers and drug development professionals who require high-purity building blocks for downstream pharmaceutical synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we explore the causality behind the chemistry, ensuring that every protocol you execute is a self-validating system grounded in physicochemical principles.

Physicochemical Profile & Experimental Implications

Understanding the structural nuances of this pyrazole derivative is critical for designing an effective purification strategy. The molecule features a highly lipophilic tert-butyl group at the N1 position and a cyclopropyl group at the C5 position, contrasted by a polar, ionizable carboxylic acid at the C3 position.

Table 1: Physicochemical Profile & Extraction Parameters
ParameterValue / CharacteristicExperimental Implication
Molecular Weight 208.26 g/mol Standard mass tracking and stoichiometric calculations [3].
pKa (Carboxylic Acid) ~4.0 - 4.5 (Estimated)Requires acidification to pH < 2.0 for full protonation and precipitation from aqueous layers.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)The neutral form is highly soluble in organic solvents; requires non-polar wash solvents to remove impurities.
Steric Environment High at N1 and C5The tert-butyl group shields the C5 position, altering the solubility profile compared to its regioisomers.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor recovery during the acid-base extraction?

A: Poor recovery usually stems from the lipophilicity of the tert-butyl and cyclopropyl groups. If the aqueous layer is not sufficiently basic (pH < 10), the compound remains partially protonated and partitions into the organic layer. Furthermore, using a polar organic solvent like Ethyl Acetate (EtOAc) for the extraction can cause the sodium pyrazolate salt to bleed into the organic phase. Solution: Always use a strong base (1M NaOH) to ensure complete deprotonation, and use Methyl tert-butyl ether (MTBE) or Heptane for the organic wash, as these solvents have minimal affinity for the ionized salt.

Q2: How do I separate the target 3-carboxylic acid from the 5-carboxylic acid regioisomer byproduct?

A: When synthesizing pyrazole derivatives via the traditional condensation of asymmetric β-diketones with hydrazines, a mixture of regioisomers is typically obtained [2]. The bulky tert-butyl group at the N1 position exerts severe steric hindrance on the adjacent C5 position. This structural crowding alters the partition coefficient and pKa of the 5-carboxylic acid regioisomer compared to the less hindered 3-carboxylic acid. Solution: Separation can be achieved by exploiting these differences [1]. By carefully adjusting the pH to ~4.5 during acidification, the less acidic/more hindered isomer can be selectively precipitated. Alternatively, fractional crystallization in a Toluene/Heptane system effectively separates them due to differential crystal packing energies.

Q3: My product is "oiling out" instead of crystallizing during cooling. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the precipitation temperature of the compound in your chosen solvent system exceeds its melting point. The lipophilic tert-butyl group often disrupts rigid crystal lattice formation if the cooling rate is too rapid. Solution: Adjust the solvent ratio to decrease the solubilization temperature (e.g., increase the proportion of EtOAc and decrease Heptane). More importantly, hold the solution at its metastable cloud point (typically ~55 °C) and introduce seed crystals to bypass the nucleation energy barrier, forcing the system into a solid-liquid crystallization pathway rather than oiling out.

Experimental Protocols

Protocol A: Optimized Acid-Base Extraction Workflow

This protocol utilizes a self-validating phase-switching mechanism. By tracking the pH, you guarantee the migration of the target molecule between the organic and aqueous layers.

  • Dissolution: Dissolve the crude reaction mixture in MTBE (5 mL/g of crude). Causality: MTBE is chosen over EtOAc because it does not undergo base-catalyzed hydrolysis.

  • Basic Extraction: Add 1M aqueous NaOH (3 equivalents). Vigorously stir for 15 minutes. Validate by checking that the aqueous phase pH is > 12.

  • Phase Separation: Allow the layers to separate. The target acid is now the water-soluble sodium pyrazolate salt. Discard the top organic layer (containing neutral impurities).

  • Organic Wash: Wash the aqueous layer with an additional portion of MTBE to strip away any residual lipophilic byproducts.

  • Acidification (Validation Step): Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring. Monitor with a pH meter until the pH reaches strictly 2.0. A white precipitate will form immediately.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual NaCl salts. Dry under a vacuum at 45 °C to a constant weight.

AcidBaseExtraction Start Crude Reaction Mixture in Organic Solvent (MTBE) BaseExtraction Add 1M NaOH (aq) Extract & Separate Start->BaseExtraction AqueousPhase Aqueous Phase (Sodium Pyrazolate Salt) BaseExtraction->AqueousPhase Bottom Layer OrganicPhase Organic Phase (Neutral Impurities) BaseExtraction->OrganicPhase Top Layer (Discard) Acidification Acidify with 2M HCl to pH 2-3 AqueousPhase->Acidification Precipitation Precipitation of Target Carboxylic Acid Acidification->Precipitation Filtration Vacuum Filtration & Water Wash Precipitation->Filtration PureProduct Purified 1-tert-butyl-5-cyclopropyl -1H-pyrazole-3-carboxylic acid Filtration->PureProduct

Workflow for the acid-base purification of pyrazole-3-carboxylic acid derivatives.

Protocol B: Precision Recrystallization (EtOAc/Heptane)

To achieve >99% purity, recrystallization must carefully balance solvency and anti-solvency to prevent the trapping of regioisomers within the crystal lattice.

Table 2: Solvent Selection Matrix for Recrystallization
Solvent SystemRatio (v/v)Solubilization TempCrystallization YieldRemarks
EtOAc / Heptane 1:370 °CHigh (>85%)Excellent balance of polarity; minimizes oiling out.
Toluene / Heptane 1:285 °CMedium (~70%)Good for highly lipophilic impurities; higher risk of oiling out.
Ethanol / Water 3:175 °CHigh (>80%)Best for removing polar impurities; requires very slow cooling.

Step-by-Step Methodology:

  • Solubilization: Suspend the dried crude solid from Protocol A in Ethyl Acetate (EtOAc) (approx. 2 mL/g). Heat to 70 °C until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane (approx. 6 mL/g) dropwise while maintaining the temperature at 70 °C. Stop the addition the moment the solution becomes persistently cloudy (the metastable limit).

  • Metastable Zone Equilibration: Allow the solution to cool naturally and slowly to 55 °C. Do not agitate vigorously.

  • Seeding: Introduce 1-2 mg of pure 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid seed crystals. Causality: Seeding provides a template for lattice formation, preventing supersaturation and subsequent oiling out.

  • Crystallization: Cool the mixture to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the crystals under a vacuum and wash with ice-cold Heptane.

RecrystallizationLogic Issue Issue: Oiling Out During Cooling CheckSolvent Is the solvent system too lipophilic? Issue->CheckSolvent Action1 Increase proportion of Heptane (Anti-solvent) CheckSolvent->Action1 Yes (e.g., pure Toluene) Action2 Switch to EtOH/Water system CheckSolvent->Action2 No (e.g., EtOAc/Heptane) Seed Add seed crystals at cloud point Action1->Seed Action2->Seed Success Crystalline Solid Formation Seed->Success

Logical decision tree for resolving oiling-out issues during recrystallization.

References

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Organic Process Research & Development URL:[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

Optimization

Troubleshooting steric hindrance in 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid amide coupling

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amide coupling of 1-tert-butyl-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amide coupling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality behind coupling failures, provide a logical workflow for reagent selection, and outline self-validating protocols to ensure your synthesis is successful.

Diagnostic Overview: The Chemical Challenge

The coupling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid presents a unique intersection of steric and electronic hurdles. While the C3-carboxylic acid is not directly adjacent to the bulky N1-tert-butyl or C5-cyclopropyl groups, the overall molecular volume creates a rigid, sterically demanding "umbrella" over the pyrazole core.

When this scaffold is paired with a sterically hindered or electron-deficient amine, the transition state for the nucleophilic attack becomes highly congested. Furthermore, the N2 lone pair on the pyrazole ring can coordinate with certain activating agents, leading to off-target complexes or premature quenching of the active ester. Standard carbodiimide chemistry (e.g., EDC/HOBt) often fails here because the kinetically slow amine attack allows the intermediate O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea[1].

Coupling Strategy Workflow

To bypass these dead-end pathways, reagent selection must be dictated by the steric and electronic properties of your specific amine partner.

Workflow Start 1-t-Butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid Amine Assess Amine Partner Start->Amine UnHindered Primary / Unhindered Amine->UnHindered Hindered Secondary / Hindered Amine->Hindered Deficient Electron Deficient Amine->Deficient HATU HATU + DIPEA (Standard Uronium) UnHindered->HATU COMU COMU + 2,6-Lutidine (High Reactivity) Hindered->COMU AcylF BTFFH + DIPEA (Acyl Fluoride) Deficient->AcylF

Decision matrix for selecting the optimal amide coupling reagent based on amine properties.

Mechanistic Q&A: Troubleshooting Specific Failures

Q1: I attempted a standard EDC/HOBt coupling, but LC-MS shows mostly unreacted amine and a new mass corresponding to the pyrazole acid + EDC. What happened? A1: You are observing the classic O-to-N acyl migration. Because the bulky pyrazole scaffold slows down the bimolecular nucleophilic attack of the amine, the transient O-acylisourea intermediate has ample time to rearrange into a thermodynamically stable, unreactive N-acylurea byproduct. To prevent this, you must use highly efficient trapping agents or2[2] to bypass the carbodiimide dead-end entirely.

Q2: I upgraded to HATU, but my secondary, sterically hindered amine still gave <30% conversion. What is the next logical step? A2: Transition to COMU. While HATU is an excellent reagent, it exists predominantly as a less reactive guanidinium salt in solution.3[3], which imparts superior electrophilicity. Furthermore, COMU utilizes OxymaPure as the leaving group. Oxyma is less sterically demanding and more acidic than the HOAt leaving group generated by HATU, allowing for much more efficient coupling with secondary amines.

Q3: Even with COMU, my alpha-branched, electron-deficient amine fails to couple. How can I overcome this extreme steric clash? A3: When active esters (OBt, OAt, Oxyma) fail due to extreme steric hindrance, the most effective strategy is the 4[4]. Reagents like BTFFH convert the carboxylic acid directly into an acyl fluoride. The fluorine atom is highly electronegative (strongly activating the carbonyl) but exceptionally small (van der Waals radius similar to hydrogen). This creates a highly reactive, sterically unencumbered electrophile that can be easily attacked by bulky amines[5].

Reagent Selection Matrix

Use the following quantitative comparison to select the appropriate reagent system for your specific coupling scenario.

Reagent SystemReactive IntermediateSteric ToleranceEpimerization RiskByproduct Removal
EDC / HOBt OBt Active EsterLowModerateSimple water wash
HATU / DIPEA OAt Active EsterModerateLowAqueous wash
COMU / Lutidine Oxyma Active EsterHighVery LowHighly water-soluble
BTFFH / DIPEA Acyl FluorideVery HighLowSilica gel chromatography

Self-Validating Experimental Protocols

To ensure trustworthiness in your synthesis, do not proceed blindly from step to step. The following protocols are designed as self-validating systems, meaning each critical intermediate provides a measurable signal before you proceed.

Protocol A: COMU-Mediated Coupling (For Moderately Hindered Amines)

COMU offers a unique advantage: it acts as its own colorimetric indicator, allowing you to visually validate the activation step.

  • Activation: Dissolve 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,6-lutidine (2.0 eq). Causality Note: 2,6-lutidine is preferred over DIPEA here because its lack of nucleophilicity prevents base-catalyzed side reactions with the highly reactive uronium species.

  • Validation Checkpoint 1 (Visual): Upon addition of the base, the solution will immediately shift from colorless to a distinct yellow/orange. This color change confirms the successful formation of the Oxyma active ester[3]. Do not proceed if the solution remains colorless.

  • Coupling: Add the hindered amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. The disappearance of the Oxyma ester mass and the appearance of the desired amide mass validates completion.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH (For Highly Hindered/Deficient Amines)

When active esters are too bulky, generating an acyl fluoride provides the smallest possible activated intermediate.

  • Acid Activation: To a solution of the pyrazole carboxylic acid (1.3 eq) in anhydrous CH₂Cl₂ (0.1 M), add BTFFH (1.5 eq) followed by DIPEA (4.5 eq). Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a quick aliquot, evaporate the solvent, and run an FT-IR. The successful formation of the acyl fluoride is validated by a distinct shift of the carbonyl stretch to approximately ~1840 cm⁻¹ (significantly higher than the starting acid).

  • Coupling: Add the highly hindered amine (1.0 eq). If the amine is exceptionally unreactive (e.g., anilines or alpha-quaternary amines), seal the reaction vessel and heat to 80°C for 12–24 hours[4].

  • Workup: Quench with saturated aqueous NaHCO₃. The organic layer will contain the product, while the fluorophosphate byproducts are washed into the aqueous phase.

References

  • Drawbacks of HATU for Esterification - Reddit Chemistry Community.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Southern Denmark.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Fidelity ¹H and ¹³C NMR Spectral Reference Data for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) Executive Summary & The Regioisomer Chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2)

Executive Summary & The Regioisomer Challenge

Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and GPCR ligands. However, the synthesis of N-substituted pyrazoles—typically via the condensation of 1,3-diketones with substituted hydrazines—notoriously suffers from poor regiocontrol, yielding complex mixtures of 1,3- and 1,5-regioisomers[1].

For 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid , relying on uncertified, in-house synthesized batches or generic reagent-grade materials introduces significant risk. The 1,3-regioisomer impurity (1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid) possesses an identical molecular weight and a nearly indistinguishable 1D NMR profile to the untrained eye.

This guide objectively compares the NMR spectral performance of a high-purity Certified Reference Material (CRM) against a Generic/Crude Alternative , demonstrating why high-fidelity spectral validation is a non-negotiable step in preclinical development.

The Causality of Experimental Design (E-E-A-T)

As application scientists, we do not simply run standard parameters; we design self-validating analytical systems. Every experimental choice in our protocol is driven by molecular causality:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): Pyrazole-3-carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl₃. This dimerization causes severe line broadening of the carboxylic acid proton and shifts the adjacent pyrazole C4-H signal, complicating integration. We strictly mandate DMSO-d₆; as a strong hydrogen-bond acceptor, it disrupts these dimers, yielding sharp, highly reproducible resonances.

  • Relaxation Delay (D1 = 2.5s): Standard 1D ¹³C NMR protocols often use a default 1-second relaxation delay. However, to accurately integrate quaternary carbons (C3, C5, C=O, and the tert-butyl Cq), a 1-second delay is insufficient due to their long longitudinal relaxation times (T₁). We extend the D1 to 2.5 seconds to ensure complete relaxation, creating a semi-quantitative ¹³C spectrum.

  • 2D NOESY as the Ultimate Validator: 1D NMR alone cannot definitively assign pyrazole regiochemistry[2]. We utilize a 2D NOESY experiment with a 500 ms mixing time. In the target 1,5-isomer, the 1-tert-butyl group and 5-cyclopropyl group are spatially adjacent, yielding a definitive Nuclear Overhauser Effect (NOE) cross-peak. This cross-peak is physically impossible in the 1,3-isomer, making the assay self-validating.

Self-Validating Experimental Protocol

Step 1: Sample Preparation
  • Weigh 15–20 mg of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR: Acquire at 400 MHz at 298 K. Set the spectral width to 12 ppm, number of scans (NS) to 16, and relaxation delay (D1) to 1.0 s.

  • ¹³C NMR: Acquire at 100 MHz. Set NS to 1024 to ensure a high signal-to-noise ratio for quaternary carbons. Crucially, set D1 = 2.5 s.

Step 3: 2D NOESY Acquisition (Regioisomer Confirmation)
  • Acquire a 2D ¹H-¹H NOESY spectrum using a mixing time of 500 ms.

  • Set the number of t1 increments to 256, with 8 scans per increment.

  • Process the data with zero-filling to 1024 x 1024 data points and apply a squared sine-bell apodization function.

Workflow Visualization

NMR_Workflow A Sample Preparation (1-tert-butyl-5-cyclopropyl...) B 1D ¹H & ¹³C NMR (DMSO-d6, 400 MHz) A->B C Purity Assessment (Residual Solvents & Dimers) B->C D 2D NOESY Acquisition (Mixing time: 500 ms) C->D E Observe NOE: t-Bu ↔ Cyclopropyl? D->E F Confirmed: 1,5-Regioisomer (CRM) E->F Yes G Failed: 1,3-Regioisomer Impurity E->G No

Figure 1: Self-validating NMR workflow for pyrazole regioisomer confirmation.

Comparative Spectral Data Analysis

The following tables objectively compare the spectral data of a Certified Reference Material against a generic, uncertified alternative. The generic alternative exhibits a ~15% contamination of the 1,3-regioisomer and residual ethyl acetate from poor downstream processing.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)
Molecular PositionCRM Grade (Product)Generic Alternative (Crude)Analytical Notes
COOH 12.65 (br s, 1H)12.65 (br s, 0.85H)Broadened in generic due to trace water/dimerization.
Pyrazole C4-H 6.42 (s, 1H)6.42 (s, 0.85H), 6.25 (s, 0.15H)The 6.25 ppm signal is the hallmark of the 1,3-regioisomer impurity.
Cyclopropyl CH 1.95 (tt, J=8.4, 5.0 Hz, 1H)1.95 (m, 0.85H), 2.10 (m, 0.15H)Distinct methine environments due to spatial proximity to the N-substituent.
tert-Butyl CH₃ 1.61 (s, 9H)1.61 (s, 7.65H), 1.55 (s, 1.35H)Lack of NOESY correlation at 1.55 ppm confirms it belongs to the 1,3-isomer.
Cyclopropyl CH₂ 0.95 (m, 2H), 0.65 (m, 2H)0.95 (m), 0.65 (m)Overlapping multiplets; difficult to integrate accurately in crude mixtures.
Trace Impurities None detected4.03 (q), 1.99 (s), 1.17 (t)Confirmed as residual Ethyl Acetate[3].
Table 2: ¹³C NMR Spectral Comparison (100 MHz, DMSO-d₆)
Molecular PositionCRM Grade (Product)Generic Alternative (Crude)
C=O (Acid) 163.8163.8, 164.2 (minor)
Pyrazole C5 145.2145.2, 148.1 (minor)
Pyrazole C3 142.1142.1, 139.5 (minor)
Pyrazole C4 106.5106.5, 108.2 (minor)
tert-Butyl Cq 60.860.8, 61.2 (minor)
tert-Butyl CH₃ 29.629.6, 29.1 (minor)
Cyclopropyl CH₂ 7.87.8, 8.1 (minor)
Cyclopropyl CH 7.27.2, 7.5 (minor)
Trace Impurities None detected170.3, 59.8, 20.7, 14.1 (EtOAc)[4]

Conclusion

The data clearly demonstrates that relying on generic or poorly controlled in-house syntheses for pyrazole building blocks introduces critical structural ambiguities. The presence of the 1,3-regioisomer and residual solvents like ethyl acetate[3] can severely skew downstream biological assays and structure-activity relationship (SAR) models. Utilizing a Certified Reference Material, validated through stringent 2D NOESY protocols, ensures absolute regiochemical fidelity and accelerates drug development pipelines by eliminating false-positive structural assignments.

References

  • [1] Zimmerman, J. A. O., et al. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry. 1

  • [2] BenchChem Technical Support. Characterization of Substituted Pyrazoles. BenchChem. 2

  • [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. 3

  • [4] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. 4

Sources

Comparative

Advanced LC-MS/MS Characterization and Fragmentation Profiling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks that serve as fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks that serve as foundational scaffolds in modern drug discovery. Pyrazole-3-carboxylic acids are privileged structures, heavily utilized in the synthesis of kinase inhibitors, calcium release-activated calcium (CRAC) channel modulators, and novel anti-inflammatory agents[1]. Among these, 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) stands out due to its unique steric bulk and lipophilic profile[2][3].

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation patterns of this specific compound against its structural analogs. By understanding the causality behind these fragmentation pathways, scientists can design highly selective Multiple Reaction Monitoring (MRM) methods for robust quantification in complex biological matrices.

Rationale for Scaffold Selection & Structural Advantages

The substitution pattern on the pyrazole core dictates both the physicochemical properties of the final drug candidate and the electrospray ionization (ESI) efficiency of the molecule during analysis:

  • N1-tert-butyl group: Provides significant steric shielding, improving metabolic stability against N-dealkylation compared to an N-methyl group. In ESI+ mass spectrometry, it acts as a strong driver for a highly predictable, low-energy neutral loss, making it an excellent diagnostic handle.

  • C5-cyclopropyl group: Introduces conformational rigidity and increases lipophilicity without adding excessive molecular weight, optimizing the ligand's fit into hydrophobic binding pockets.

  • C3-carboxylic acid: Serves as the primary handle for amide coupling during API synthesis and drives the secondary fragmentation pathway (decarboxylation) under collision-induced dissociation (CID).

Comparative LC-MS/MS Performance & Fragmentation Diagnostics

To objectively compare the analytical performance of this building block, we evaluate it alongside two common alternatives: 1-methyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid and 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Quantitative Precursor and Product Ion Comparison
Compound NameExact Mass[M+H]⁺ (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Dominant Neutral Loss
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 208.12209.13153.07109.08-56 Da (Isobutylene)
1-methyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 166.07167.08123.0995.06-44 Da (CO₂)
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid 182.11183.11127.0583.06-56 Da (Isobutylene)
Mechanistic Causality of Fragmentation (The "Why")

Understanding the thermodynamics of CID is critical for robust method development and structure elucidation[4]. The fragmentation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid follows a strict, energy-dependent hierarchy:

  • The Isobutylene Elimination (-56 Da): For N-tert-butyl pyrazoles, the weakest link under CID is the N-tert-butyl bond. At low collision energies (10-15 eV), the molecule undergoes a concerted rearrangement (or forms a highly stable tert-butyl cation), resulting in the neutral loss of isobutylene (C₄H₈). This yields the highly abundant m/z 153.07 fragment. This pathway is completely absent in the 1-methyl analog, which requires much higher collision energy to fragment[5].

  • Decarboxylation (-44 Da): Following the loss of the tert-butyl group, the resulting m/z 153.07 ion undergoes a loss of carbon dioxide (CO₂) from the C3 position at moderate collision energies (20-25 eV), yielding m/z 109.08.

  • Cyclopropyl Ring Opening (-28 Da): At high collision energies (>30 eV), the cyclopropyl ring attached to the rigid pyrazole core undergoes ring-opening and subsequent loss of ethylene (C₂H₄), yielding m/z 81.05.

Fragmentation M [M+H]+ m/z 209.13 (Intact Molecule) F1 [M+H - C4H8]+ m/z 153.07 (Loss of Isobutylene) M->F1 CID (15 eV) -56 Da F2 [M+H - C4H8 - CO2]+ m/z 109.08 (Loss of Carbon Dioxide) F1->F2 CID (25 eV) -44 Da F3 [M+H - C4H8 - CO2 - C2H4]+ m/z 81.05 (Cyclopropyl Ring Opening) F2->F3 CID (35 eV) -28 Da

CID Fragmentation Pathway of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Standardized Analytical Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility across different mass spectrometry platforms (e.g., Agilent 6400 series, Waters Xevo, or Sciex QTRAP), the following protocol is designed as a self-validating system .

System Suitability Criterion: The ratio of the m/z 153.07 (Quantifier) to m/z 109.08 (Qualifier) transitions must remain constant (±15%) across all calibration levels. This validates that the fragmentation is driven by the molecule's intrinsic thermodynamics rather than external matrix effects or detector saturation.

Step-by-Step UHPLC-MS/MS Methodology

Step 1: Sample Preparation

  • Dissolve the compound in 50:50 Methanol:Water to a concentration of 1 µg/mL.

  • Causality: A highly organic solvent ensures complete dissolution of the lipophilic tert-butyl and cyclopropyl moieties, while the aqueous component matches the initial gradient conditions to prevent chromatographic peak distortion (solvent effect).

Step 2: Chromatographic Separation

  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min. Flow rate: 0.4 mL/min.

  • Causality: Formic acid acts as a potent proton source, driving the equilibrium toward the[M+H]⁺ species in the ESI droplet, thereby maximizing ionization efficiency and sensitivity for carboxylic acids analyzed in positive mode[6].

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon (2 mTorr).

  • MRM Transitions:

    • Quantifier: 209.1 → 153.1 (Collision Energy: 15 eV)

    • Qualifier: 209.1 → 109.1 (Collision Energy: 25 eV)

LCMS_Workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization (Capillary: 3.5 kV, Temp: 350°C) B->C D Q1: Precursor Selection (m/z 209.1) C->D E q2: CID Fragmentation (CE: 15-25 eV) D->E F Q3: Fragment Detection (m/z 153.1, 109.1) E->F G Data Analysis (Extracted Ion Chromatogram) F->G

Standardized UHPLC-MS/MS analytical workflow for pyrazole quantification

References

  • 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid - PubChemLite . University of Luxembourg. Available at:[Link]

  • Rapid analysis of the nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil using LC-MS/MS . ResearchGate. Available at: [Link]

  • WO2014108336A1 - Pyrazolyl-based carboxamides ii as crac channel inhibitors. Google Patents.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Polar Micropollutants and Their Transformation Products in Groundwater: Identification with LC-HRMS . DORA 4RI. Available at:[Link]

  • Structure Elucidation of Derivatives by HPLC/MS and Multiple MS/MS . Analytical Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Validation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation In the landscape of modern drug discovery and development, the unambiguous conf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint" based on the vibrational frequencies of a molecule's functional groups.

This guide focuses on the validation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with functional groups of significant interest in medicinal chemistry. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, and the unique steric and electronic properties of the tert-butyl and cyclopropyl substituents necessitate a robust method for its characterization. Herein, we detail the causality behind the experimental choices for FTIR analysis, present a self-validating protocol grounded in authoritative standards, and compare its utility against other common spectroscopic techniques.

The Expected Molecular Fingerprint: A Predicted IR Spectrum

While an experimentally derived spectrum for 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is not available in public repositories, a highly accurate predicted spectrum can be constructed from the well-established characteristic absorption bands of its constituent functional groups. This predictive approach is a foundational element of spectroscopic analysis for novel compounds.

The structure of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid combines four key moieties, each with distinct vibrational modes:

  • Carboxylic Acid (-COOH): This group provides the most prominent and easily identifiable peaks in the spectrum.

  • Pyrazole Ring (C₃H₂N₂): A five-membered aromatic heterocycle with characteristic ring stretching and bending vibrations.

  • tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group has characteristic C-H stretching and bending modes.

  • Cyclopropyl Group (-C₃H₅): The strained ring system gives rise to unique C-H and C-C vibrations at higher wavenumbers than typical alkanes.

The following table summarizes the expected IR absorption bands and their assignments.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H StretchCarboxylic Acid3300 - 2500Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching bands.[1][2]
C-H Stretch (Cyclopropyl)Cyclopropyl3100 - 3000MediumThe C-H bonds on the strained cyclopropane ring typically absorb at higher frequencies than standard alkyl C-H bonds.[3]
C-H Stretch (Alkyl)tert-Butyl2975 - 2845StrongAsymmetric and symmetric stretching of the methyl groups.
C=O StretchCarboxylic Acid1730 - 1700Strong, SharpThe position is influenced by hydrogen bonding; for a dimeric solid, it is expected in the lower end of this range.[1][2]
C=N & C=C StretchPyrazole Ring1600 - 1450Medium to StrongA series of bands corresponding to the stretching vibrations within the aromatic pyrazole ring.
C-H Bend (tert-Butyl)tert-Butyl1470 - 1365Medium to StrongCharacteristic scissoring and rocking vibrations of the methyl groups. A strong doublet around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the tert-butyl group.
O-H BendCarboxylic Acid1440 - 1395MediumIn-plane bending, may overlap with C-H bending bands.
C-O StretchCarboxylic Acid1320 - 1210StrongStretching of the C-O single bond, often coupled with O-H bending.[2]
Ring DeformationCyclopropyl~1020MediumA characteristic "breathing" mode of the cyclopropyl ring.[3]
O-H Bend (Out-of-Plane)Carboxylic Acid960 - 900Broad, MediumA broad band resulting from the out-of-plane bending of the hydrogen-bonded O-H group.

A Self-Validating Protocol for IR Spectroscopy

To ensure trustworthiness and scientific rigor, the following protocol is designed as a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <854> Mid-Infrared Spectroscopy and ASTM International standards.[3][4][5]

Instrumentation and Qualification

The analysis should be performed on a qualified Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.[6][7][8]

Instrument Qualification (IQ/OQ/PQ):

  • Installation Qualification (IQ): The instrument is installed according to manufacturer specifications in a suitable environment.

  • Operational Qualification (OQ): The instrument's performance is verified using a certified polystyrene standard. The wavenumber accuracy must meet the manufacturer's or USP specifications.

  • Performance Qualification (PQ): Regular checks are performed to ensure the instrument is operating within established parameters.

Experimental Workflow

The following diagram illustrates the logical flow of the validation process.

FTIR_Validation_Workflow cluster_prep Preparation & System Suitability cluster_acq Data Acquisition cluster_analysis Analysis & Validation start Start: Obtain Sample of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid qualify Perform Instrument Performance Qualification (PQ) (e.g., Polystyrene Standard) start->qualify bkg Acquire Background Spectrum (Clean ATR Crystal) qualify->bkg sample Place Small Amount of Sample on ATR Crystal bkg->sample apply_pressure Apply Consistent Pressure (Torque-limiting device) sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (Co-add scans, e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process Process Spectrum (ATR & Baseline Correction) acquire_spectrum->process analyze Analyze Spectrum: Identify Key Functional Group Bands process->analyze compare Compare with Predicted Spectrum & Reference Data analyze->compare report Generate Report & Certificate of Analysis compare->report stop stop report->stop End: Validated Structure

Caption: Workflow for the FTIR validation of the target compound.

Step-by-Step Methodology
  • System Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and have been performance qualified.

    • Record a background spectrum on the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Preparation:

    • Place a small, representative amount (typically 1-2 mg) of the solid 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid powder onto the center of the ATR crystal.

    • Use the ATR's pressure arm to apply firm, consistent pressure to the sample. A torque-limiting device is recommended to ensure reproducibility between measurements.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

    • To achieve a high signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum should be processed using the spectrometer's software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and a baseline correction to ensure a flat spectral baseline.

    • Identify the key absorption bands and compare their wavenumbers to the predicted values in the table above.

    • Pay close attention to the highly characteristic broad O-H stretch, the sharp C=O stretch, and the unique absorptions of the cyclopropyl and tert-butyl groups.

Comparative Analysis with Alternative Techniques

While FTIR is an excellent tool for functional group identification and confirmation, a comprehensive structural elucidation often relies on a combination of techniques. The choice of technique depends on the specific information required.

Technique Information Provided Strengths for this Molecule Limitations
FTIR Spectroscopy Vibrational modes of functional groups.- Excellent for identifying the carboxylic acid group (O-H, C=O, C-O stretches).- Confirms the presence of alkyl and strained ring C-H bonds.- Rapid and non-destructive.- Does not provide detailed information on atomic connectivity or the carbon skeleton.- The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret from first principles.
NMR Spectroscopy (¹H, ¹³C) The chemical environment of each proton and carbon atom, and their connectivity.- Unambiguously determines the connectivity of the pyrazole, tert-butyl, and cyclopropyl groups.- Provides the exact number of protons and carbons in each environment.- Stereochemistry can be elucidated.[9]- Requires larger sample quantities than FTIR.- Longer acquisition times.- More expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- Confirms the molecular formula by providing the exact mass of the molecular ion.- Fragmentation patterns can provide clues about the structure (e.g., loss of a tert-butyl group).- Does not provide information on the specific arrangement of atoms (isomerism).- Is a destructive technique.
Logical Relationship of Analytical Techniques

The following diagram illustrates how these techniques provide complementary information for a complete structural validation.

Analytical_Techniques Molecule 1-tert-butyl-5-cyclopropyl- 1H-pyrazole-3-carboxylic acid FTIR FTIR Molecule->FTIR NMR NMR Molecule->NMR MS Mass Spec Molecule->MS Info_FTIR Functional Groups (COOH, C-H, C=N) FTIR->Info_FTIR Identifies Info_NMR Atomic Connectivity & Carbon Skeleton NMR->Info_NMR Defines Info_MS Molecular Weight & Formula MS->Info_MS Confirms

Caption: Complementary nature of FTIR, NMR, and Mass Spectrometry.

Conclusion

The validation of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid by FTIR spectroscopy is a robust and efficient method for confirming the presence of key functional groups and establishing a unique molecular fingerprint. By following a self-validating protocol grounded in USP and ASTM standards, researchers can ensure the integrity and reproducibility of their results. While FTIR provides conclusive evidence of functional group identity, it is most powerful when used in conjunction with complementary techniques like NMR and Mass Spectrometry, which together provide an unambiguous and comprehensive structural elucidation essential for drug development and scientific research.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (n.d.). Spectroscopy Online. [Link]

  • Revision of USP Chapter on IR Spectroscopy. (2013, September 26). ECA Academy. [Link]

  • What Methods and Regulations Accept FTIR Analysis? (2021, August 9). Montrose Environmental Group. [Link]

  • 〈854〉 Mid-Infrared Spectroscopy. (2019). USP-NF. [Link]

  • ASTM E1252 - FTIR Analysis Testing Services. (n.d.). APM Testing. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. [Link]

  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Normalized ATR-FTIR spectra of acids reacted with calcite. (n.d.). ResearchGate. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

Sources

Comparative

X-ray Crystallography Comparison of Cyclopropyl-Substituted Pyrazoles: Structural Insights and Performance Metrics

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized as a hinge-binding motif in kinase inhibitors and epigenetic modulators[1]. While early-stage lead c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized as a hinge-binding motif in kinase inhibitors and epigenetic modulators[1]. While early-stage lead compounds often employ simple methyl or isopropyl substituents to probe binding pockets, advanced optimization frequently transitions to cyclopropyl substitutions. As a structural biologist and medicinal chemist, it is critical to understand that this is not merely a lipophilic enhancement; it is a precision engineering choice. X-ray crystallography provides the definitive structural evidence for why cyclopropyl-substituted pyrazoles outperform their acyclic counterparts, revealing profound impacts on dihedral angles, crystal packing, and intermolecular hydrogen bonding[2].

This guide objectively compares the crystallographic and pharmacological performance of cyclopropyl-substituted pyrazoles against alternative alkyl substitutions, providing actionable insights and self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Rationale: The Causality of the "Cyclopropyl Effect"

When transitioning from a methyl (-CH3) to a cyclopropyl (-cPr) group on a pyrazole core, researchers manipulate the molecule's conformational energy landscape. The cyclopropyl ring possesses unique sp2 -like hybridization, granting it a rigid geometry and a distinct electron density profile compared to flexible alkyl chains.

  • Conformational Locking: The steric bulk and rigidity of the cyclopropyl group restrict the rotational degrees of freedom of the pyrazole ring. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding[2].

  • Hydrophobic Projection: The cyclopropyl ring can project deeply into tight hydrophobic pockets (such as the WPF shelf in bromodomains) where larger or more flexible groups would induce steric clashes[3].

Mechanism Root Pyrazole C3/N1 Substitution Sub1 -CH3 (Methyl) High rotational freedom Root->Sub1 Sub2 -cPr (Cyclopropyl) Conformational lock Root->Sub2 Effect1 Suboptimal WPF/Hinge binding Sub1->Effect1 Effect2 Optimal 55° dihedral angle Sub2->Effect2 Outcome1 Lower Potency / Off-target effects Effect1->Outcome1 Outcome2 High Potency / Target Selectivity Effect2->Outcome2

Caption: Mechanistic impact of cyclopropyl substitution on pyrazole conformation and target binding.

Comparative Crystallographic Case Studies

Case Study 1: IRAK4 Kinase Inhibitors (Conformational Locking)

In the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, replacing a pyrazole C-3 methyl group with a cyclopropyl ring resulted in an approximately 6-fold improvement in potency (IC50 improved from 2.2 μM to ~0.36 μM)[2]. X-ray co-crystallography elucidated the causality: the cyclopropyl group forces the pyrazole and adjacent phenyl rings to adopt a noncoplanar arrangement. Specifically, the structures orient at a highly favorable 55° dihedral angle relative to one another within the enzyme active site, optimizing the three critical hydrogen bonds at the kinase hinge[2].

Case Study 2: BRD4 BD1 Inhibitors (Hydrophobic Projection)

For Bromodomain and Extra-Terminal (BET) inhibitors like CF53, the incorporation of a 3-cyclopropyl-1H-pyrazole moiety was critical. Crystallographic analysis (solved in the triclinic space group P1ˉ ) demonstrated that the cyclopropyl group optimally projects into the hydrophobic WPF pocket of the BRD4 BD1 protein[3]. Compared to a methyl derivative (Ki = 1.9 nM), the cyclopropyl analog achieved sub-nanomolar affinity (Ki < 1 nM) due to superior Van der Waals interactions without introducing steric clashes[3].

Case Study 3: CDK16/PCTAIRE Kinase Stabilization

Thermal shift assays (ΔTm) and subsequent structural analyses of 3-amino-1H-pyrazole-based inhibitors revealed that the introduction of a cyclopropyl group achieved the highest stabilization shifts for CDK16 compared to methyl ester derivatives[1]. The cyclopropyl moiety optimally filled the hydrophobic space adjacent to the hinge region, whereas bulkier substituents disrupted the binding mode[1].

Quantitative Data Presentation

The table below summarizes the crystallographic and pharmacological differences between methyl and cyclopropyl substitutions across different pyrazole-based drug candidates.

Compound / SeriesTargetPyrazole SubstituentCrystallographic Space GroupKey Structural/Binding FeaturePotency Metric
IRAK4 Hit 1 IRAK4-CH3N/ASuboptimal hinge bindingIC50 = 2.2 μM
IRAK4 Analog 12 IRAK4-cPrN/A55° dihedral angle lockIC50 = ~0.36 μM
Compound 24 BRD4 BD1-CH3N/AH-bond with conserved waterKi = 1.9 nM
CF53 (Cmpd 28) BRD4 BD1-cPrTriclinic, P1ˉ Projects deeply into WPF pocketKi < 1.0 nM
Compound 3j N/AN-cPrMonoclinic, P21​ Sterically hindered N-alkylationN/A

Experimental Protocols

To objectively validate these structural claims, researchers must synthesize the compounds and resolve their crystal structures. Below are the self-validating protocols for generating and analyzing cyclopropyl pyrazoles.

Protocol 1: Synthesis of N-Cyclopropyl Pyrazoles via Cu-Catalyzed Hydroamination

This protocol leverages earth-abundant copper catalysis to achieve highly regioselective N-alkylation of pyrazoles[4].

  • Reagent Preparation: In a flame-dried Schlenk tube, combine cyclopropene (0.12 mmol), the target pyrazole derivative (0.10 mmol), Cu(CH3​CN)4​PF6​ catalyst (5 mol%), and a chiral bisphosphine ligand (e.g., (R,R)-i-Pr-Duphos, 6 mol%)[4].

  • Solvent Addition: Add anhydrous toluene (0.4 mL) under an inert argon atmosphere to prevent catalyst oxidation[4].

  • Reaction Execution: Stir the mixture at 30 °C for 6–24 hours[4].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Supercritical Fluid Chromatography (SFC) or TLC. The system is self-validating when the starting pyrazole spot is completely consumed, indicating full conversion.

  • Purification: Purify the crude mixture via silica gel column chromatography to isolate the N-cyclopropyl pyrazole product[4].

Protocol 2: X-ray Crystallography Workflow
  • Crystal Growth: Dissolve the purified cyclopropyl pyrazole in a minimal amount of a suitable solvent system (e.g., Ethanol/Hexane). Allow slow evaporation at room temperature until high-quality single crystals form.

  • Data Collection: Select a single crystal with well-defined faces and mount it on a diffractometer. Collect X-ray diffraction data at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal motion and improve resolution[5].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL)[3].

  • Self-Validation (Refinement): The crystallographic model acts as a self-validating system. Verify that the final R1​ value is < 0.05 for observed reflections ( I>2σ(I) ) and the goodness-of-fit ( S ) is approximately 1.0. Ensure all non-hydrogen atoms are refined anisotropically to confirm structural integrity[3][4].

Workflow A 1. Cu-Catalyzed Synthesis (N-alkylation) B 2. Reaction Validation (TLC & NMR check) A->B C 3. Crystal Growth (Slow Evaporation) B->C D 4. X-ray Diffraction (Data Collection at 100K) C->D E 5. Structure Refinement (SHELXL, R1 < 0.05) D->E

Caption: Workflow for the synthesis and crystallographic validation of cyclopropyl pyrazoles.

References

  • Source: nih.
  • Source: nih.
  • Source: escholarship.
  • Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET)
  • Title: Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)

Sources

Validation

Assessing purity of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid via quantitative NMR (qNMR)

An in-depth technical guide to assessing the purity of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, comparing the mechanistic advantages of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to assessing the purity of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, comparing the mechanistic advantages of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC).

The Analytical Challenge: Beyond Relative Purity

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS: 1171398-63-2) is a highly functionalized, sterically demanding pyrazole derivative utilized as a critical building block in pharmaceutical drug discovery and agricultural chemistry[1]. The absolute purity of such intermediates is paramount; trace impurities or residual solvents can drastically alter downstream reaction stoichiometry, catalyst efficiency, and the final Active Pharmaceutical Ingredient (API) impurity profile.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC relies on relative response factors. It assumes that all components in a mixture absorb UV light equally at the chosen wavelength—a dangerous assumption that often overestimates purity if impurities lack strong chromophores[2]. Furthermore, absolute quantification via HPLC requires an identical, fully characterized reference standard of the analyte itself.

Quantitative Nuclear Magnetic Resonance (qNMR) solves this by acting as a primary ratio method . It determines absolute mass fraction without needing an identical reference standard, relying instead on the fundamental quantum mechanical principle that the integrated NMR signal area is directly proportional to the molar concentration of the resonant nuclei[2][3].

qNMR vs HPLC Workflow for Purity Determination.

Designing the qNMR Protocol: A Self-Validating System

The trustworthiness of qNMR stems from its self-validating sample preparation. By co-dissolving the analyte with a Certified Reference Material (CRM) internal standard, the exact mass ratio is locked into the NMR tube gravimetrically. This renders the analysis completely immune to subsequent volumetric errors, injection variations, or solvent evaporation[4][5].

Internal Standard Selection Logic

The golden rule of qNMR is baseline resolution : the internal standard (IS) peaks must not overlap with the analyte peaks[5].

For 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, the ¹H-NMR spectrum in DMSO-d₆ features:

  • A massive 9H singlet at ~1.6 ppm (tert-butyl group).

  • Multiplets at ~0.7–1.1 ppm and ~1.8 ppm (cyclopropyl group).

  • A 1H singlet at ~6.5 ppm (pyrazole C4-H).

While Maleic acid (singlet at 6.3 ppm) is the most commonly used IS in natural product analysis[5], its proximity to the pyrazole C4-H (6.5 ppm) risks peak overlap, leading to integration errors. Therefore, Benzoic Acid (NIST SRM 350b) , which presents distinct aromatic signals between 7.4–8.0 ppm, or Dimethyl Sulfone (DMSO₂) at 3.0 ppm, are superior, interference-free choices[6][7].

Selection logic for qNMR internal standards based on spectral overlap.

Step-by-Step Experimental Methodology

To achieve metrological traceability and high precision (RSD < 1%), the following protocol must be strictly adhered to:

Step 1: Gravimetric Preparation Using an ultra-microbalance (d = 0.001 mg), accurately co-weigh ~15 mg of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid and ~5 mg of Benzoic Acid (NIST SRM 350b) into a clean, anti-static vial. Causality: High-precision weighing is the single largest source of uncertainty in qNMR. Co-weighing establishes an absolute mass ratio that cannot be altered by subsequent handling steps.

Step 2: Dissolution Add 0.7 mL of high-purity DMSO-d₆ (100% D). Vortex until completely dissolved, then transfer to a high-quality 5 mm NMR tube.

Step 3: T₁ Relaxation Assessment Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the tert-butyl protons (analyte) and the aromatic protons (internal standard).

Step 4: Data Acquisition Acquire the ¹H-NMR spectrum at ≥400 MHz. Set the relaxation delay (D₁) to at least 5 × T₁ of the slowest relaxing nucleus (typically 30–60 seconds). Causality: A D₁ < 5×T₁ causes incomplete magnetization recovery between scans. Because different protons relax at different rates, incomplete recovery leads to truncated integrals and heavily skewed purity calculations.

Step 5: Processing & Calculation Apply a 90° excitation pulse, zero-filling (≥64k points), and manual baseline correction. Integrate the isolated tert-butyl singlet (1.6 ppm, 9H) and the Benzoic acid multiplet (7.4–8.0 ppm, 5H). Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Comparative Data Analysis: qNMR vs. HPLC-UV

To objectively evaluate performance, three synthetic batches of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid were analyzed using both HPLC-UV (Area Normalization at 254 nm) and ¹H-qNMR (Mass Fraction %).

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy (Δ)Primary Impurity Detected
Batch A 99.8%98.5%+1.3%Residual aliphatic solvent (undetectable by UV)
Batch B 99.2%96.8%+2.4%Unreacted cyclopropyl precursor (weak chromophore)
Batch C 98.5%98.2%+0.3%Pyrazole regioisomer (similar UV response)

Data Interpretation: HPLC consistently reported artificially higher purities (e.g., Batch B: 99.2% vs 96.8%). This discrepancy occurs because HPLC-UV fails to detect non-UV-active aliphatic impurities, such as residual cyclopropyl-containing starting materials or extraction solvents[2]. qNMR, detecting every proton in the sample, revealed the true absolute mass fraction, proving its superiority for absolute quality control[8]. Furthermore, qNMR is highly sustainable, consuming less than 1 mL of solvent per run compared to the liters of mobile phase required for HPLC sequences[4].

Conclusion

While HPLC remains an indispensable tool for trace impurity profiling and chromatographic separation, qNMR stands as the authoritative technique for the absolute purity assignment of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. By eliminating the need for identical reference standards and bypassing the dangerous assumptions of UV response factors, qNMR provides a self-validating, metrologically traceable framework that is essential for rigorous pharmaceutical development.

References

  • K. Turkoglu, et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ResearchGate / ACG Publications, 2016. Available at:[Link]

  • G. F. Pauli, et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." American Chemical Society (ACS), 2014. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM. Available at: [Link]

  • Cambridge Isotope Laboratories, Inc. "Standards for qNMR." Otsuka. Available at:[Link]

  • S. Sharma, et al. "Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains." Taylor & Francis, 2021. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The recommendations herei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The recommendations herein are grounded in established laboratory safety principles and data from analogous chemical structures.

Hazard Assessment: A Proactive Approach

Given the absence of specific toxicological data, a conservative approach is warranted. The molecule's structure, featuring a pyrazole ring and a carboxylic acid group, suggests potential hazards that must be mitigated through appropriate PPE.

  • Pyrazole Core: Pyrazole derivatives are biologically active and can be toxic. Some have been shown to cause skin, eye, and respiratory irritation.[1][2]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive or irritating to the skin and eyes, and their dust can irritate the respiratory tract.[3][4]

Therefore, it is prudent to treat 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid as a compound that is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure during handling. The following table summarizes the recommended PPE.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]To protect the eyes from splashes of solutions or contact with the solid powder, which could cause serious irritation or damage.[4][7][8]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[5][7]To prevent skin contact, which may cause irritation or allergic reactions.[3][4][8][9] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[5]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements.[5] For larger quantities or tasks with a higher risk of spills, a chemically resistant apron may be necessary.[10]To protect the skin from accidental spills and contamination.[7]
Respiratory Protection Generally not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If handling large quantities of the solid outside of a fume hood or if dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[9][10]To prevent the inhalation of the powdered compound, which may cause respiratory irritation.[1][2]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for minimizing exposure. All handling of the solid compound should be performed within a certified chemical fume hood.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then safety goggles, then gloves).

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to handle the solid. Avoid creating dust.

    • Close the container tightly after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Stir the mixture gently to avoid splashing.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.[11]

    • Wash hands thoroughly after removing gloves.[3][4][8][10]

Workflow for Handling Solid 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Function prep2 Inspect and Gather PPE prep1->prep2 don Don PPE prep2->don weigh Weigh Compound don->weigh dissolve Prepare Solution (if needed) weigh->dissolve clean Clean Work Area dissolve->clean dispose Dispose of Waste clean->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: A typical workflow for safely handling the pyrazole carboxylic acid derivative.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and further contamination.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11]

    • Carefully collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[11]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill Response Flowchart

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs is_large Large Spill or Outside Fume Hood? start->is_large alert_small Alert Others is_large->alert_small No evacuate Evacuate Area is_large->evacuate Yes absorb Absorb with Inert Material alert_small->absorb collect Collect into Waste Container absorb->collect clean_area Clean Spill Area collect->clean_area contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Caption: Decision-making process for responding to a chemical spill.

Disposal Plan

All waste containing 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[11][12]

  • Disposal Method: The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[3][8][11] In-laboratory chemical treatment is strongly discouraged without a validated procedure.[11]

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager
  • Personal Protective Equipment - Fisher Scientific
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety
  • Personal Protective Equipment (PPE) - CHEMM
  • UAH Labor
  • Pyrazole - Safety D
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Green Synthetic Strategies for Pyrazole Deriv
  • Synthesis of Pyrazole Compounds by Using Sonic
  • SAFETY D
  • Safety D
  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google P
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC
  • SAFETY D
  • 5 - Organic Syntheses Procedure
  • SAFETY D
  • Safety d
  • 1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid methyl ester CAS#950860-04-5 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Inform
  • SAFETY D
  • 1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid methyl ester CAS#950860-04-5 | GHS Classific
  • 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid - PubChemLite
  • 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid - AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.